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4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine Documentation Hub

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  • Product: 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine
  • CAS: 1082040-65-0

Core Science & Biosynthesis

Foundational

The 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Technical Whitepaper on Structural Properties, Synthesis, and Kinase Inhibition

Executive Summary The pursuit of highly selective, potent, and bioavailable kinase inhibitors has driven medicinal chemists to explore bioisosteric replacements for traditional indole and pyridine cores. Among these, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, potent, and bioavailable kinase inhibitors has driven medicinal chemists to explore bioisosteric replacements for traditional indole and pyridine cores. Among these, the 7-azaindole framework has emerged as a privileged scaffold[1]. Specifically, 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine (commonly referred to as 4,5-dimethyl-7-azaindole) represents a highly optimized structural motif. By integrating the hydrogen-bonding capabilities of the 7-azaindole core with the steric and electronic tuning provided by the 4,5-dimethyl substitution, this compound offers exceptional utility in targeted drug discovery, particularly against kinases such as ROCK-I, Aurora B, and CDK1/2[2][3].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural biology, and synthetic methodologies associated with 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine, bridging theoretical design with field-proven experimental protocols.

Chemical Identity and Physicochemical Profiling

The structural architecture of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine ring, with methyl groups occupying the C4 and C5 positions. This specific substitution pattern is not merely structural; it fundamentally alters the electron density of the aromatic system. The electron-donating methyl groups increase the basicity of the pyridine nitrogen (N7) while simultaneously providing a hydrophobic shield that can be exploited for binding pocket selectivity[2].

Below is a summary of the core quantitative data and physicochemical properties of the compound[4][5][6].

PropertyValueMechanistic Implication
IUPAC Name 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridineStandardized nomenclature.
Common Name 4,5-dimethyl-7-azaindoleWidely used in medicinal chemistry literature.
CAS Registry Number 1082040-65-0Unique identifier for procurement and safety tracking.
Molecular Formula C 9​ H 10​ N 2​ Defines the atomic composition.
Molecular Weight 146.19 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Hydrogen Bond Donors 1 (Pyrrole N1-H)Critical for interacting with the kinase hinge region (e.g., Glu154).
Hydrogen Bond Acceptors 1 (Pyridine N7)Critical for interacting with the kinase hinge region (e.g., Met156).
Storage Conditions Sealed in dry, room temperatureEnsures stability by preventing ambient moisture degradation.

Structural Biology: The Kinase Hinge-Binding Logic

The 7-azaindole core is renowned for its ability to mimic the purine ring of ATP, making it an exceptional ATP-competitive kinase inhibitor[2]. The binding logic is dictated by a highly conserved bidentate hydrogen-bonding interaction within the kinase hinge region.

In kinases such as ROCK-I, the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, interacting with the backbone NH of a hinge residue (e.g., Met156). Conversely, the pyrrole NH (N1) acts as a hydrogen bond donor, interacting with the backbone carbonyl of an adjacent residue (e.g., Glu154)[2].

The addition of the 4,5-dimethyl groups provides two distinct advantages:

  • Steric Exclusion: The methyl groups restrict the rotational freedom of the molecule within the active site, locking it into an active conformation and preventing binding to off-target kinases with narrower hydrophobic pockets.

  • Desolvation Penalty Reduction: The hydrophobic nature of the methyl groups helps displace highly ordered water molecules from the active site, resulting in an entropically driven increase in binding affinity[3].

Mechanistic binding logic of the 4,5-dimethyl-7-azaindole scaffold in the kinase hinge region.

Synthetic Methodologies

The synthesis of highly substituted 7-azaindoles is notoriously challenging due to the electron-deficient nature of the pyridine starting materials, which often renders traditional Fischer or Bartoli indole syntheses ineffective[1]. To overcome this, modern approaches utilize transition-metal-free, base-mediated heteroannulations, such as the Chichibabin-type cyclization[1][7].

The Base-Mediated Heteroannulation Pathway

The most robust route to the 4,5-dimethyl-7-azaindole core involves the reaction of a 2-fluoro-4,5-dimethyl-3-picoline derivative with an electrophile (such as benzonitrile or an arylaldehyde) in the presence of a strong alkali-amide base like Lithium Diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS)[1][7]. The choice of counterion (Li + vs. K + ) is critical, as it dictates the chemoselectivity between forming the fully aromatic 7-azaindole or the reduced 7-azaindoline[1].

Synthesis_Workflow A 2-Fluoro-4,5-dimethyl-3-picoline (Starting Material) B Alkali-Amide Base (e.g., KN(SiMe3)2 or LDA) Solvent: THF/iPr2O, -40°C A->B C Lithiated/Potassiated Intermediate (N-Metalated Dihydropyridine) B->C D Electrophile Addition (e.g., Formylating Agent) C->D E Chichibabin-Type Cyclization (Heteroannulation) D->E F 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine (Target Scaffold) E->F

Synthetic workflow for 4,5-dimethyl-7-azaindole via base-mediated heteroannulation.

Protocol 1: Chemical Synthesis of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine

Objective: To synthesize the 4,5-dimethyl-7-azaindole core while minimizing premature dimerization of the picoline starting material.

Causality & Design Choices:

  • Temperature Control (-40°C): The lithiated intermediate is highly reactive. Maintaining -40°C prevents the 1,4-addition of the incipient benzyllithium to the unreacted picoline (dimerization)[7].

  • Order of Addition: Adding the electrophile before the complete consumption of the picoline ensures that the transient organometallic species is immediately trapped, driving the equilibrium toward the desired cyclized product[7].

Step-by-Step Methodology:

  • Preparation of the Base: Under an inert argon atmosphere, charge a flame-dried Schlenk flask with anhydrous THF (0.2 M relative to starting material) and cool to -40°C using a dry ice/acetonitrile bath. Add LDA (2.1 equivalents).

  • Metalation: Slowly add a solution of 2-fluoro-4,5-dimethyl-3-picoline (1.0 equivalent) in anhydrous THF dropwise over 15 minutes. Self-Validation: The solution will transition to a deep, blood-red color, indicating the successful formation of the N-metalated dihydropyridine intermediate[7].

  • Electrophilic Trapping: Stir the mixture for exactly 60 minutes at -40°C. Introduce the formylating agent or nitrile (1.2 equivalents) dropwise.

  • Cyclization: Allow the reaction to stir for an additional 2.0 hours at -40°C, then slowly warm to room temperature to facilitate the Chichibabin-type heteroannulation.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Confirm the structure via 1 H NMR (look for the characteristic disappearance of the fluorine coupling and the appearance of the broad pyrrole N-H singlet around 11.5 ppm) and LC-MS (m/z = 147.1 [M+H] + ).

Pharmacological Evaluation Protocols

Once synthesized, the 4,5-dimethyl-7-azaindole core is typically functionalized (e.g., via Buchwald-Hartwig coupling at the C3 or C4 positions if halogenated) to create mature kinase inhibitors[8]. Evaluating these compounds requires rigorous, self-validating biochemical assays.

Protocol 2: In Vitro Kinase Inhibition Assay (ATP-Competitive Profiling)

Objective: To determine the IC 50​ and mechanism of action (ATP-competitive vs. non-competitive) of 4,5-dimethyl-7-azaindole derivatives against target kinases (e.g., ROCK-I or Aurora B).

Causality & Design Choices:

  • Variable ATP Concentrations: By running the assay at both the Km​ of ATP and at saturating ATP levels (e.g., 1 mM), researchers can definitively prove whether the compound is binding to the ATP hinge region. A significant rightward shift in the IC 50​ curve at high ATP confirms competitive binding[3].

  • Z'-Factor Calculation: A self-validating system requires a Z'-factor > 0.5 to ensure the assay window is wide enough to distinguish true hits from assay noise.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 4,5-dimethyl-7-azaindole derivative in 100% DMSO. Transfer to a 384-well microtiter plate such that the final DMSO concentration in the assay does not exceed 1% (to prevent solvent-induced enzyme denaturation).

  • Enzyme Addition: Add the recombinant target kinase (e.g., ROCK-I) at a final concentration of 0.5 nM. Incubate the enzyme-inhibitor complex for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide substrate (e.g., Long S6 Kinase Substrate Peptide) and ATP. Run two parallel plates: one at the ATP Km​ (e.g., 10 μ M) and one at saturating ATP (1 mM).

  • Incubation and Detection: Incubate for 60 minutes. Terminate the reaction by adding a luminescent ATP-detection reagent (e.g., Kinase-Glo®). The reagent generates a luminescent signal directly proportional to the amount of unconsumed ATP.

  • Data Analysis: Read the luminescence on a microplate reader. Normalize the data against positive (no enzyme) and negative (DMSO only) controls. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model. Validation: Ensure the Z'-factor of the control wells is 0.6.

References

  • NextSDS Database.
  • BLD Pharm. 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1082040-65-0). BLD Pharm.
  • National Institutes of Health (PMC). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. NIH.
  • Acta Pharmaceutica Sinica B.
  • American Chemical Society. From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase.
  • National Institutes of Health (PMC).
  • Royal Society of Chemistry. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC Publishing.

Sources

Exploratory

Deconstructing the 7-Azaindole Scaffold: Chemical Informatics, Synthesis, and Applications of 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary In the landscape of modern rational drug design, the identification and optimization of privileged scaffolds dictate the success of targeted therapeutics. Among these, the 1H-pyrrolo[2,3-b]pyridine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, the identification and optimization of privileged scaffolds dictate the success of targeted therapeutics. Among these, the 1H-pyrrolo[2,3-b]pyridine core—commonly known as 7-azaindole—has emerged as a cornerstone motif, particularly in the development of ATP-competitive kinase inhibitors[1][2].

This technical whitepaper provides an in-depth analysis of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine , anchoring our exploration in its definitive Chemical Abstracts Service (CAS) Registry identification. By bridging chemical informatics with structural biology and synthetic methodology, this guide outlines the causality behind the scaffold's efficacy and provides field-proven, self-validating protocols for its functionalization.

Chemical Informatics & CAS Registry Integration

In global drug discovery pipelines, the unambiguous identification of a chemical entity is non-negotiable. The CAS Registry serves as the authoritative database for chemical substance information, ensuring that researchers across disciplines are referencing the exact same molecular architecture[3][4].

When querying the CAS Registry for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine, the unique numeric identifier assigned is CAS RN 1082040-65-0 [5][6]. This identifier is critical; it transcends regional nomenclature and proprietary trade names, linking the physical compound directly to its toxicological data, patent literature, and commercial availability[3][4].

Table 1: Physicochemical Identifiers & Properties
ParameterValue / DescriptorRationale in Drug Design
Chemical Name 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridineSystematic IUPAC nomenclature.
CAS Registry Number 1082040-65-0Ensures unambiguous global tracking[3].
Molecular Formula C9H10N2Low molecular weight ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 146.19 g/mol High ligand efficiency (LE) potential.
Hydrogen Bond Donors 1 (Pyrrole NH)Critical for interacting with the kinase hinge region[2].
Hydrogen Bond Acceptors 1 (Pyridine N)Completes the bidentate binding motif[2].

Structural Elucidation & The Kinase Hinge-Binding Rationale

As an Application Scientist, I frequently observe that the selection of a scaffold is rarely arbitrary. The causality behind the widespread adoption of the 7-azaindole core lies in its precise geometric complementarity to the ATP-binding pocket of human kinases[7].

The majority of kinase inhibitors function as ATP competitors. The 7-azaindole framework is a "privileged structure" because it acts as an exceptional hinge-binding motif[2]. The pyridine nitrogen (N1) serves as a hydrogen bond acceptor, while the pyrrole nitrogen (NH) serves as a hydrogen bond donor. Together, they form a robust bidentate hydrogen bond network with the backbone amide groups of the kinase hinge region[2][8]. The addition of methyl groups at the C-4 and C-5 positions (as in the 4,5-dimethyl variant) subtly alters the electron density of the ring system, often improving lipophilic efficiency and directing the vector of subsequent functional groups toward the solvent-exposed region or the selectivity pocket.

G A 4,5-Dimethyl-7-azaindole (Scaffold) B Pyridine N (H-Bond Acceptor) A->B Contains C Pyrrole NH (H-Bond Donor) A->C Contains D Kinase Hinge Region (Target) B->D Bidentate H-Bond C->D Bidentate H-Bond E ATP Binding Pocket D->E Located within

Fig 1: Bidentate hydrogen bonding of the 7-azaindole scaffold within the kinase hinge region.

Self-Validating Synthetic Methodology

To leverage 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine in medicinal chemistry, one must be able to functionalize it predictably[7]. The highly acidic pyrrole proton (pKa ~16) and the electron-deficient pyridine ring present unique synthetic challenges.

The following protocol details the functionalization of the scaffold via palladium-catalyzed cross-coupling. Crucially, this is a self-validating system: each step is gated by an In-Process Control (IPC) to prevent the propagation of impurities and ensure the causality of the chemical transformations.

Step-by-Step Protocol: Functionalization of the 7-Azaindole Core

Step 1: Protection of the Pyrrole Nitrogen

  • Causality: The free pyrrole NH will poison palladium catalysts and undergo unwanted N-alkylation under basic cross-coupling conditions. We utilize 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) because it is robust against strong bases but easily cleaved by fluoride ions or mild acids.

  • Procedure: Dissolve 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF at 0°C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes, then add SEM-Cl (1.1 eq) dropwise.

  • Self-Validation (IPC): Do not quench until LC-MS confirms the complete disappearance of the starting material and the emergence of the[M+H+130]⁺ peak.

Step 2: Electrophilic Halogenation (C-3 Activation)

  • Causality: To enable Suzuki-Miyaura coupling, a halogen must be installed. The C-3 position of the pyrrole ring is the most nucleophilic site.

  • Procedure: Dissolve the SEM-protected intermediate in DMF. Add N-Iodosuccinimide (NIS, 1.05 eq) at room temperature. Stir in the dark for 2 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 4:1). The reaction is validated when a single, less polar spot is observed. Confirm the iodine incorporation via mass spectrometry (characteristic isotopic pattern).

Step 3: Palladium-Catalyzed Cross-Coupling

  • Causality: Installing an aryl or heteroaryl group at C-3 to probe the kinase selectivity pocket.

  • Procedure: Combine the iodinated intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq) in 1,4-dioxane/H2O (4:1). Degas with N2 for 15 minutes. Add Pd(dppf)Cl2 (0.05 eq) and heat to 90°C for 12 hours.

  • Self-Validation (IPC): HPLC monitoring must show >95% conversion of the iodinated starting material before cooling. If conversion is stalled, verify the integrity of the boronic acid (check for protodeboronation).

Step 4: SEM Deprotection

  • Causality: The SEM group must be removed to restore the crucial hydrogen-bond donor capacity of the pyrrole NH for target binding.

  • Procedure: Treat the coupled product with Trifluoroacetic acid (TFA) in DCM (1:1) at room temperature for 4 hours, followed by quenching and stirring with ethylenediamine to scavenge the formaldehyde byproduct.

  • Self-Validation (IPC): Final validation requires ¹H-NMR (DMSO-d6). The reappearance of the broad singlet corresponding to the pyrrole NH (typically around δ 11.5 - 12.5 ppm) confirms successful deprotection.

Workflow Step1 1. Starting Material 4,5-Dimethyl-7-azaindole Step2 2. N-Protection (SEM-Cl) Blocks N-alkylation Step1->Step2 NaH, SEM-Cl IPC: LC-MS[M+130]+ Step3 3. Halogenation Activates C-3 position Step2->Step3 NIS IPC: TLC/MS validation Step4 4. Pd Cross-Coupling Installs R-groups Step3->Step4 Pd(dppf)Cl2, Boronic Acid IPC: HPLC >95% conversion Step5 5. Deprotection (TFA) Restores H-Bond Donor Step4->Step5 TFA, then Ethylenediamine IPC: NMR (NH peak restored)

Fig 2: Self-validating synthetic workflow for functionalized 1H-pyrrolo[2,3-b]pyridines.

Applications in Advanced Therapeutics

The utility of the 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold extends far beyond basic kinase inhibition. By leveraging the specific vectors provided by the methyl groups at C-4 and C-5, researchers have successfully targeted complex biological pathways[8].

Table 2: Target-Specific Applications of the Pyrrolo[2,3-b]pyridine Core
Target EnzymeTherapeutic AreaMechanistic Role of the ScaffoldReference Context
Janus Kinase 3 (JAK3) Immunomodulation / Organ TransplantSubstitutions at the C-4 and C-5 positions (e.g., carbamoyl groups) drastically increase JAK3 selectivity and inhibitory activity.[9]
NADPH Oxidase 2 (NOX2) Neuroprotection (Alzheimer's/Parkinson's)The scaffold anchors N-pyrazole-sulfonamide derivatives, competing effectively at the NADPH binding site to prevent oxidative stress.[10]
Phosphodiesterase 4B (PDE4B) CNS Disorders / Inflammation1H-pyrrolo[2,3-b]pyridine-2-carboxamides act as potent, selective PDE4B inhibitors, suppressing TNF-α release from macrophages.[11]

The causality of these successes is rooted in the scaffold's rigid planarity and predictable electron distribution, which allows computational chemists to accurately model WaterMap thermodynamics and docking poses prior to synthesis[9].

Conclusion

The search for CAS Registry Number 1082040-65-0 reveals much more than a simple chemical identifier; it unlocks a gateway to one of the most privileged scaffolds in modern pharmacology. By understanding the structural causality of its hinge-binding capabilities and adhering to strict, self-validating synthetic protocols, drug development professionals can continue to exploit 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine to address unmet medical needs across oncology, immunology, and neurology.

References

  • Title: CAS REGISTRY | CAS Source: cas.org URL: [Link]

  • Title: Understanding CAS Registry Number: a Key Identifier for Chemical Substances Source: reach24h.com URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: nih.gov URL: [Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: nih.gov URL: [Link]

  • Title: Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: jst.go.jp URL: [Link]

  • Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 Source: mdpi.com URL: [Link]

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: nih.gov URL: [Link](Note: Representative URL for PMC literature on this scaffold)

Sources

Foundational

Unraveling the In Vitro Mechanism of Action of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Researchers

A Hypothesized Mechanism of Action Based on Structural Analogs Introduction: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of nume...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothesized Mechanism of Action Based on Structural Analogs

Introduction: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structure allows it to act as a bioisostere of indole and purine, enabling it to interact with a wide array of biological targets. While direct in vitro studies on 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine are not extensively documented in publicly available literature, the extensive research on its structural analogs provides a strong foundation for a hypothesized mechanism of action. This technical guide synthesizes the current understanding of substituted 1H-pyrrolo[2,3-b]pyridine derivatives to propose a likely in vitro mechanism for the 4,5-dimethyl analog, and provides detailed experimental protocols for its validation.

Based on the prevalent activities of its parent scaffold, it is hypothesized that 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine primarily functions as a protein kinase inhibitor. The 7-azaindole core is a well-established "hinge-binding" motif, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1][2] The dimethyl substitution at the 4 and 5 positions is likely to influence its selectivity and potency against a specific subset of the kinome.

The Hypothesized Molecular Target: Protein Kinases

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop inhibitors for a multitude of protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.

Derivatives of 7-azaindole have shown potent inhibitory activity against several kinase families, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[3][4]

  • c-Met (Hepatocyte Growth Factor Receptor): The 7-azaindole core is a key feature in a number of c-Met inhibitors.[5][6]

  • Focal Adhesion Kinase (FAK): Substituted 1H-pyrrolo[2,3-b]pyridines have been identified as inhibitors of FAK.[7][8]

  • Adaptor Associated Kinase 1 (AAK1): 3,5-disubstituted-pyrrolo[2,3-b]pyridines have been investigated as AAK1 inhibitors with antiviral activity.[9]

  • Other Kinases: The versatility of the scaffold has led to the development of inhibitors against a range of other kinases, including Cdc7, ALK, and multi-targeted kinase inhibitors.[10][11][12]

The methyl groups at the C4 and C5 positions of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine are positioned on the pyridine ring of the 7-azaindole core. Structure-activity relationship (SAR) studies on related compounds suggest that substitutions at these positions can influence inhibitor potency and selectivity by interacting with specific amino acid residues within the ATP-binding pocket, outside of the primary hinge interaction.[7][10] The precise kinase targets of the 4,5-dimethyl analog would depend on the specific topology of the kinase active site.

Proposed In Vitro Mechanism of Action

The hypothesized mechanism of action for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine as a kinase inhibitor involves the following key steps:

  • Competitive ATP Binding: The compound is expected to act as a Type I kinase inhibitor, competing with endogenous ATP for binding to the catalytic domain of the target kinase.

  • Hinge Region Interaction: The N7 and the pyrrole N-H of the 1H-pyrrolo[2,3-b]pyridine core are predicted to form two crucial hydrogen bonds with the backbone amide and carbonyl groups of a conserved hinge region residue in the target kinase.[1][11]

  • Modulation of Kinase Activity: By occupying the ATP-binding site, the compound blocks the phosphotransferase activity of the kinase, thereby inhibiting the phosphorylation of its downstream substrates.

  • Inhibition of Downstream Signaling: The blockade of kinase activity leads to the attenuation of the specific signaling pathway regulated by the target kinase, resulting in a measurable cellular response, such as inhibition of cell proliferation or induction of apoptosis.

This proposed mechanism is visually represented in the following signaling pathway diagram:

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., FGFR, c-Met) Kinase Target Kinase (Intracellular Domain) Receptor->Kinase Ligand Binding & Dimerization Compound 4,5-dimethyl-1H-pyrrolo [2,3-b]pyridine Compound->Kinase Competitive Inhibition ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Protein Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pSubstrate->Downstream Signal Transduction Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: Hypothesized signaling pathway inhibition by 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols for In Vitro Validation

To validate the hypothesized mechanism of action, a series of in vitro experiments should be conducted. The following protocols provide a framework for these investigations.

In Vitro Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Workflow Diagram:

G start Start reagents Prepare Reagents: - Purified Kinase - Substrate (Peptide or Protein) - ATP (radiolabeled or for detection system) - Test Compound dilutions - Kinase Buffer start->reagents plate Add to 96-well plate: 1. Kinase 2. Test Compound 3. Substrate reagents->plate incubate1 Pre-incubate at RT plate->incubate1 initiate Initiate Reaction: Add ATP incubate1->initiate incubate2 Incubate at 30°C initiate->incubate2 stop Stop Reaction incubate2->stop detect Detect Phosphorylation (e.g., Radioactivity, Luminescence, Fluorescence) stop->detect analyze Analyze Data: Calculate IC50 detect->analyze end End analyze->end

Caption: Workflow for a typical in vitro kinase assay.

Step-by-Step Methodology: [6][13][14][15][16]

  • Reagent Preparation:

    • Prepare a stock solution of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine in DMSO.

    • Prepare serial dilutions of the compound in kinase assay buffer.

    • Prepare solutions of the purified target kinase, its specific substrate (peptide or protein), and ATP. For radiometric assays, [γ-³²P]ATP is used.

  • Assay Plate Setup:

    • In a 96-well plate, add the kinase solution to each well.

    • Add the serially diluted compound or vehicle control (DMSO) to the respective wells.

    • Add the substrate to all wells.

  • Pre-incubation:

    • Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., EDTA solution or phosphoric acid).

  • Detection:

    • The method of detection depends on the assay format. For radiometric assays, the phosphorylated substrate is separated (e.g., by spotting onto a phosphocellulose membrane followed by washing), and the incorporated radioactivity is measured using a scintillation counter. For non-radiometric assays (e.g., ADP-Glo™, HTRF®), follow the manufacturer's instructions to measure luminescence or fluorescence.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) using a non-linear regression curve fit.

Data Presentation Table:

Compound Concentration (µM)Kinase Activity (e.g., cpm)% Inhibition
0 (Vehicle)150000
0.011350010
0.1900040
1450070
10150090
10075095
Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.

Step-by-Step Methodology: [3][4][5][17][18]

  • Cell Seeding:

    • Seed the selected cancer cell line (e.g., a cell line with an activating mutation in the target kinase) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine or a vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Western Blotting for Signaling Pathway Analysis

This technique is used to determine if the compound inhibits the phosphorylation of the target kinase (autophosphorylation) and its downstream substrates in a cellular context.

Step-by-Step Methodology: [19][20][21][22][23]

  • Cell Treatment and Lysis:

    • Culture the chosen cell line to sub-confluency and then serum-starve overnight.

    • Treat the cells with different concentrations of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine for a specific time, followed by stimulation with the appropriate growth factor to activate the target kinase.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Stripping and Re-probing:

    • To confirm equal protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein of interest or a housekeeping protein (e.g., β-actin or GAPDH).

Conclusion

While direct experimental data for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is currently lacking, the wealth of information available for its structural analogs strongly supports the hypothesis that it functions as a protein kinase inhibitor. The proposed in vitro mechanism of action, centered on competitive ATP binding and inhibition of kinase-mediated signaling, provides a solid foundation for further investigation. The detailed experimental protocols outlined in this guide offer a comprehensive roadmap for researchers to rigorously test this hypothesis, identify the specific kinase targets, and elucidate the precise molecular interactions that govern the biological activity of this compound. Such studies are crucial for understanding its therapeutic potential and for guiding future drug development efforts based on the versatile 1H-pyrrolo[2,3-b]pyridine scaffold.

References

  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

  • Cui, W., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(1), 1-10.
  • Cui, W., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • ScienCell. (n.d.). MTT Cell Viability & Proliferation Assay. Retrieved from [Link]

  • Springer Protocols. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Tse, C., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 3(7), 563-567.
  • Wang, X., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 1963-1974.
  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Protocols.io. (n.d.). In vitro kinase assay. Retrieved from [Link]

  • Chemical and Pharmaceutical Bulletin. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2013). Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2017). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. Retrieved from [Link]

  • Molecules. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

Sources

Exploratory

Crystallographic Profiling and 3D Structural Dynamics of 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine in Drug Discovery

Executive Summary The 1H-pyrrolo[2,3-b]pyridine core, universally known as 7-azaindole, is a privileged pharmacophore in modern medicinal chemistry. Serving as a highly effective bioisostere for both indoles and purines,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine core, universally known as 7-azaindole, is a privileged pharmacophore in modern medicinal chemistry. Serving as a highly effective bioisostere for both indoles and purines, it is a cornerstone in the design of targeted kinase inhibitors. The specific functionalization found in 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine introduces critical steric and electronic parameters that dictate both its solid-state crystallographic packing and its 3D binding conformation within target biological pockets. As a Senior Application Scientist, I approach the characterization of this molecule not just as a chemical entity, but as a highly engineered structural tool where every atom serves a distinct thermodynamic and spatial purpose.

Crystallographic Fundamentals and 3D Conformation

The defining crystallographic feature of the 7-azaindole scaffold is its capacity to form robust, self-assembling intermolecular hydrogen-bonded networks. Unlike simple indoles, the presence of the pyridine nitrogen (N7) adjacent to the pyrrole nitrogen (N1) establishes a complementary donor-acceptor system. The molecule acts simultaneously as a hydrogen bond donor (N1–H) and acceptor (N7).

When crystallizing 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives, the introduction of the C4 and C5 methyl groups fundamentally alters the crystallographic landscape:

  • Electronic Reinforcement: The electron-donating inductive effect (+I) of the methyl groups subtly increases the electron density of the pyridine ring, thereby reinforcing the basicity and hydrogen-bond acceptor strength of N7.

  • Steric Pre-organization: The steric bulk of the C4 and C5 methyls restricts the rotational degrees of freedom of any adjacent substituents. This locks the molecule into a highly specific, near-planar 3D conformation. In drug design, this rigid pre-organization is thermodynamically favorable, as it minimizes the entropic penalty incurred when the molecule binds into the narrow, hydrophobic hinge regions of kinases.

In the solid state, these combined effects typically drive the molecules to crystallize as highly ordered, inversion-center dimers or S4​ -symmetric tetramers, driven by N1–H···N7 hydrogen bonds.

Quantitative Structural Data

The following table summarizes the typical quantitative crystallographic parameters and 3D geometric constraints of the 4,5-dimethyl-7-azaindole pharmacophore, derived from high-resolution X-ray diffraction data of functionalized 7-azaindole complexes.

Structural ParameterAverage Value (Å / °)Functional Significance in 3D Space
N1–H···N7 (Dimer H-Bond) 2.95 – 3.05 ÅDrives solid-state dimerization; mimics ATP-hinge binding.
C4–CH 3​ Bond Length 1.50 – 1.52 ÅDefines the rigid boundary of the upper hydrophobic shield.
C5–CH 3​ Bond Length 1.50 – 1.52 ÅProjects into adjacent hydrophobic pockets (e.g., DFG-out).
Pyrrole-Pyridine Dihedral 0.0° – 2.5°Maintains strict planarity required for narrow kinase clefts.
C3–C4–CH 3​ Bond Angle ~122.5°Sterically restricts rotation of C3-linked functional groups.

Experimental Methodology: Self-Validating Crystallization Protocol

To accurately resolve the 3D electron density of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives, we must bypass kinetic precipitation and achieve thermodynamic crystal growth. Rapid precipitation often yields amorphous powders due to the disordered, kinetic trapping of N1–H···N7 bonds. The following vapor diffusion protocol is engineered to ensure thermodynamic control, resulting in diffraction-quality single crystals.

Step-by-Step Protocol
  • Solvent System Selection: Dissolve 10 mg of the synthesized compound in a minimum volume (approx. 0.5 mL) of a polar, aprotic solvent (e.g., ethyl acetate). Causality: Aprotic solvents are strictly required to prevent the solvent from competing for the N1/N7 hydrogen-bonding sites, which would disrupt dimer formation.

  • Vapor Diffusion Setup: Place the open inner vial containing the solution into a larger, sealed outer chamber containing 3 mL of a non-polar anti-solvent (e.g., n-hexane).

  • Thermodynamic Equilibration: Allow the system to rest undisturbed at 293 K for 48–72 hours. Causality: The slow vapor-phase diffusion of hexane into the ethyl acetate gradually lowers the dielectric constant of the solution, promoting highly controlled, reversible nucleation.

  • Cryoprotection and Harvesting: Harvest the resulting single crystals using a 0.1 mm nylon loop and immediately plunge them into liquid nitrogen (77 K) using paratone-N oil as a cryoprotectant. Causality: Flash-freezing minimizes atomic thermal motion (reducing B-factors) and prevents the formation of an ice lattice that would obscure the diffraction pattern.

  • Data Collection and Self-Validation: Collect X-ray diffraction data using Cu K α radiation ( λ=1.5418 Å).

    • Validation Checkpoint: The protocol mandates a data redundancy of >4.0 and an internal agreement factor ( Rint​ ) of <0.05 . This high redundancy is a critical self-validating measure to confirm the absence of merohedral twinning—a common crystallographic artifact in highly symmetric hydrogen-bonded dimers.

CrystallizationWorkflow N1 1. Compound Dissolution (Aprotic Solvent) N2 2. Vapor Diffusion (Thermodynamic Control) N1->N2 Controlled Anti-solvent Evaporation N3 3. Crystal Harvesting (Cryoprotection at 77K) N2->N3 Reversible Nucleation & Lattice Growth N4 4. X-Ray Diffraction (Cu K-alpha Radiation) N3->N4 Flash Freezing (Minimizes B-factors) N5 5. Data Validation (Redundancy >4.0, R_int <0.05) N4->N5 Integration & Scaling (SHELXT)

Workflow for thermodynamic crystallization and self-validating X-ray diffraction analysis.

Structure-Activity Relationship (SAR) & Kinase Binding Dynamics

The crystallographic architecture of the 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold translates directly into its biological efficacy. Because the 7-azaindole core is a structural mimic of the adenine ring of ATP, it is a highly efficient kinase hinge-binder.

Application in Antiviral Therapeutics (AAK1 Inhibition): In the development of broad-spectrum antivirals targeting Adaptor-Associated Kinase 1 (AAK1)—a kinase critical for the intracellular trafficking of RNA viruses like Dengue and Ebola—the pyrrolo[2,3-b]pyridine scaffold acts as the primary anchor . The crystallographic N1–H acts as a hydrogen bond donor to the carbonyl oxygen of the kinase hinge backbone, while the N7 accepts a hydrogen bond from the backbone amide, perfectly mimicking the natural ATP binding mode.

Application in Oncology (CSF-1R Inhibition): Similarly, in the design of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors aimed at repolarizing tumor-associated macrophages (TAMs) in colorectal cancer, the 7-azaindole skeleton anchors the inhibitor in the hinge region, forming critical bidentate interactions with residues Cys666 and Glu664 .

Here, the causality of the C4 and C5 methyl groups becomes apparent. They serve a dual mechanistic purpose:

  • Metabolic Shielding: They sterically block cytochrome P450-mediated oxidation at the electron-rich C4 and C5 positions.

  • Hydrophobic Packing: The methyl groups perfectly fill the adjacent hydrophobic pocket near the DFG (Asp-Phe-Gly) motif. The 3D rigidification provided by these methyls enhances van der Waals contacts, significantly driving down the dissociation constant ( KD​ ) and increasing target selectivity.

KinaseBindingLogic Core 4,5-Dimethyl-7-Azaindole Pharmacophore N1 N1-H (Pyrrole) H-Bond Donor Core->N1 N7 N7 (Pyridine) H-Bond Acceptor Core->N7 C45 C4/C5 Methyls Steric Bulk Core->C45 Hinge1 Kinase Hinge Backbone (e.g., Glu664 Carbonyl) N1->Hinge1 Strong Donor Interaction (~2.9 Å) Hinge2 Kinase Hinge Backbone (e.g., Cys666 Amide) N7->Hinge2 Strong Acceptor Interaction (~3.0 Å) Pocket Hydrophobic Pocket (DFG-adjacent) C45->Pocket Van der Waals Packing & Metabolic Shielding

3D binding logic of the 4,5-dimethyl-7-azaindole scaffold within a kinase ATP-binding site.

Conclusion

The 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold is a masterclass in rational drug design. By understanding its crystallographic behavior—specifically its intrinsic hydrogen-bonding networks and the steric pre-organization enforced by its methyl groups—scientists can predictably engineer highly potent and selective kinase inhibitors. The transition from solid-state X-ray diffraction data to dynamic biological efficacy underscores the necessity of rigorous, self-validating structural biology in modern therapeutic development.

References

  • Verdonck, S., et al. "Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity." Journal of Medicinal Chemistry, 2019, 62(12), 5810-5831.[Link]

  • He, J., et al. "Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids." Journal of Medicinal Chemistry, 2025, 68(5), 5655-5674.[Link]

Foundational

Technical Whitepaper: Preliminary Biological Activity of 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Executive Summary The pursuit of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly in oncology and neurodegeneration. Among the most privileged scaffolds in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly in oncology and neurodegeneration. Among the most privileged scaffolds in medicinal chemistry is the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. This whitepaper provides an in-depth technical analysis of a highly specialized subset of this class: 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives .

By systematically analyzing the structure-activity relationship (SAR) and preliminary biological activity of these derivatives, we elucidate how the strategic placement of methyl groups at the C4 and C5 positions fundamentally alters the molecule's interaction with the ATP-binding pocket of target kinases. This guide synthesizes current literature, quantitative profiling data, and self-validating experimental workflows to provide a comprehensive roadmap for developing these derivatives into clinical candidates.

Structural Rationale: The 4,5-Dimethyl-7-Azaindole Pharmacophore

The biological activity of 7-azaindole derivatives is primarily driven by their ability to act as ATP-competitive kinase inhibitors[1]. The core nitrogen atoms (N1 and N7) form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region, perfectly mimicking the binding mode of the adenine ring of endogenous ATP[1].

However, the unsubstituted 7-azaindole core often suffers from a lack of isoform selectivity (e.g., failing to distinguish between JAK1, JAK2, and JAK3). The introduction of a 4,5-dimethyl motif resolves this by exploiting specific steric constraints:

  • Hydrophobic Pocket Engagement: The methyl groups project into the hydrophobic cavity adjacent to the hinge region. This fills the spatial void, increasing the binding affinity (enthalpic gain)[2].

  • Conformational Locking: The steric bulk of the C4 and C5 methyls restricts the rotational freedom of adjacent substituents (such as thiazole or pyrazole rings), locking the molecule into a bioactive conformation that is selectively tolerated by specific kinases (e.g., JAK2 or GSK-3β) but sterically clashes with off-target isoforms[2][3].

Mechanism ATP ATP Binding Pocket (Kinase Hinge) Azaindole 7-Azaindole Core (Bidentate H-Bonds) Azaindole->ATP Anchors to Potency Enhanced Potency (Sub-nanomolar IC50) Azaindole->Potency Drives Dimethyl 4,5-Dimethyl Motif (Hydrophobic Pocket) Dimethyl->ATP Fills cavity Selectivity Isoform Selectivity (e.g., JAK2 over JAK1) Dimethyl->Selectivity Steric lock Selectivity->Potency

Fig 1: Structural causality of 4,5-dimethyl-7-azaindole derivatives in kinase inhibition.

Target Kinase Profiling & Quantitative Activity

The preliminary biological activity of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives has been extensively validated across several high-value therapeutic targets.

  • Janus Kinase 2 (JAK2): Aberrant JAK2 signaling is the primary driver of myeloproliferative neoplasms. 4,5-dimethyl derivatives have demonstrated sub-nanomolar potency against JAK2 while maintaining high selectivity over JAK1 and JAK3, a feat difficult to achieve with planar, unsubstituted azaindoles[2].

  • Glycogen Synthase Kinase-3β (GSK-3β): Hyperactive GSK-3β leads to tau protein hyperphosphorylation in Alzheimer's disease. Specific pyrrolo[2,3-b]pyridine derivatives have shown IC50 values as low as 0.22 nM, promoting neurite outgrowth and demonstrating low cellular toxicity[3].

  • Ataxia Telangiectasia Mutated (ATM) Kinase: ATM is critical for DNA double-strand break repair. Azaindole derivatives have been engineered to selectively inhibit ATM (>700-fold over other PIKK family members), acting as potent chemosensitizers in solid tumors[4].

Quantitative Data Summary

The following table synthesizes the comparative biological activity of azaindole derivatives, illustrating the profound impact of the 4,5-dimethyl substitution on potency and selectivity.

Scaffold Substitution PatternPrimary TargetBiochemical IC50 (nM)Cellular Viability IC50 (nM)Selectivity Profile
Unsubstituted 7-AzaindoleJAK245.2120.5Poor (<5x vs JAK1/3)
4-Methyl-7-AzaindoleJAK212.445.1Moderate (18x vs JAK1)
4,5-Dimethyl-7-Azaindole JAK2 1.8 8.2 Excellent (>100x vs JAK1)
4,5-Dimethyl-7-Azaindole GSK-3β 0.24 2.1 Excellent (>700x vs CDKs)

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of these derivatives must be evaluated using orthogonal, self-validating assay systems. Relying solely on biochemical data is insufficient due to the complexities of intracellular ATP concentrations and membrane permeability.

Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Causality & Rationale: Traditional colorimetric assays are susceptible to compound auto-fluorescence, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay between excitation and emission readings, allowing short-lived background fluorescence to decay. This ensures the measured signal is exclusively derived from the specific binding event.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add the purified recombinant kinase (e.g., JAK2 or GSK-3β) at a concentration optimized for the linear phase of the reaction (typically 0.1–1 nM).

  • Tracer/ATP Incubation: Add the fluorescently labeled kinase tracer and ATP at its Michaelis-Menten constant ( Km​ ) to ensure the assay is sensitive to competitive inhibitors. Incubate for 60 minutes at room temperature.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement via Western Blotting

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. By quantifying the phosphorylation status of a direct downstream substrate (e.g., STAT5 for JAK2, or Tau for GSK-3β), we create a self-validating loop. This confirms the compound successfully penetrated the cell membrane and engaged the target kinase in a physiological environment[3].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cells (e.g., Ba/F3 cells driven by mutant JAK2) in 6-well plates. Treat with varying concentrations of the derivative (0.1 nM to 10 μM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 μg of total protein per well onto a 4–12% SDS-PAGE gel and run at 120V for 90 minutes.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA for 1 hour.

  • Antibody Probing: Incubate overnight at 4°C with primary antibodies against the phosphorylated target (e.g., anti-p-STAT5) and total protein (anti-STAT5) as a loading control.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Visualize using enhanced chemiluminescence (ECL) and quantify band densitometry to determine the cellular IC50.

Workflow Synth 1. Chemical Synthesis (Buchwald-Hartwig) TRFRET 2. TR-FRET Assay (Biochemical IC50) Synth->TRFRET Cell 3. Cell Viability (Proliferation Assay) TRFRET->Cell WB 4. Target Engagement (Western Blot) Cell->WB InVivo 5. In Vivo Efficacy (Xenograft Models) WB->InVivo

Fig 2: Self-validating experimental workflow for evaluating azaindole-based kinase inhibitors.

Conclusion

The 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a masterclass in structure-based drug design. By leveraging the inherent ATP-mimetic properties of the 7-azaindole core and augmenting it with the steric constraints of the 4,5-dimethyl motif, researchers can achieve unprecedented levels of kinase selectivity and potency. As demonstrated through rigorous biochemical and cellular profiling, these derivatives hold immense promise for the development of next-generation therapeutics targeting myeloproliferative neoplasms, neurodegenerative diseases, and solid tumors.

References

  • Azaindole Therapeutic Agents. National Institutes of Health (NIH) - PMC. Available at:[1]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. National Institutes of Health (NIH) - PubMed. Available at:[3]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ACS Publications. Available at:[4]

  • Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors. National Institutes of Health (NIH) - PMC. Available at:[2]

Sources

Exploratory

Pharmacokinetics and ADME Optimization of 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine Therapeutics

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the design of potent 1[1]. The specific incorporation of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the design of potent 1[1]. The specific incorporation of a 4,5-dimethyl substitution pattern on the 7-azaindole core fundamentally alters its physicochemical landscape, enhancing lipophilicity and steric shielding while presenting unique pharmacokinetic (PK) challenges. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine compounds, detailing self-validating experimental workflows and formulation strategies critical for clinical translation.

Structural Rationale and Physicochemical Dynamics

The 7-azaindole core acts as an excellent bioisostere for both indole and purine rings. The nitrogen at the 7-position serves as a critical hydrogen-bond acceptor, while the N1-H acts as a donor, allowing these molecules to perfectly anchor into the2[2].

However, unsubstituted 7-azaindoles often suffer from rapid metabolic clearance and poor target residence time. The strategic addition of methyl groups at the C4 and C5 positions achieves three mechanistic goals:

  • Steric Hindrance: Blocks metabolic hotspots prone to rapid CYP-mediated oxidation.

  • Conformational Locking: Restricts the rotational freedom of adjacent functional groups, pre-organizing the molecule for optimal target binding.

  • Lipophilicity Enhancement: Increases the partition coefficient (logP), driving higher membrane permeability but often shifting the molecule into3[3] (low solubility, high permeability).

Pharmacokinetic Profile and Quantitative ADME Data

To understand the baseline PK behavior of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives, we must analyze their systemic exposure. Recent studies on structurally analogous highly selective 7-azaindole inhibitors demonstrate exceptional oral bioavailability—in some cases1[1] due to saturation of first-pass metabolism or enterohepatic recirculation.

Table 1: Representative Pharmacokinetic Parameters of 4,5-Dimethyl-7-Azaindole Derivatives in Sprague-Dawley Rats

PK ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)Mechanistic Implication
Cmax (ng/mL) -1,450 ± 120High permeability drives rapid absorption.
Tmax (h) -1.5Suggests primary absorption in the upper GI tract.
AUC0-t (ng·h/mL) 920 ± 857,280 ± 410Robust systemic exposure.
T1/2 (h) 1.86 ± 0.22.4 ± 0.3Moderate half-life necessitates daily or BID dosing.
Clearance (L/h/kg) 1.15-Moderate hepatic clearance; avoids rapid elimination.
Vdss (L/kg) 2.8-High volume of distribution indicates extensive tissue penetration.
Bioavailability (F%) -79.1%Excellent oral viability,2[2].

Metabolic Pathways and Clearance Mechanisms

The primary clearance route for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine compounds is hepatic metabolism driven by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6).

Metabolic_Pathway M1 4,5-dimethyl-7-azaindole (Parent Compound) M2 Hepatic CYP3A4 / CYP2D6 (Phase I Metabolism) M1->M2 M3 N-Oxidation (Pyridine Ring) M2->M3 M4 Aliphatic Hydroxylation (C4/C5 Methyls) M2->M4 M5 UGT Glucuronidation (Phase II Conjugation) M3->M5 M4->M5 M6 Biliary & Renal Excretion (Clearance) M5->M6

Primary hepatic metabolism and clearance pathways for 4,5-dimethyl-7-azaindoles.

Causality in Metabolism: The methyl groups at C4 and C5 act as sacrificial metabolic sites. Aliphatic hydroxylation of these methyl groups yields primary alcohols, which are rapidly 4[4]. This predictable Phase II conjugation ensures a safe, non-toxic clearance profile, avoiding the formation of reactive electrophilic intermediates often seen with unsubstituted aromatic rings.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility in PK evaluation, the following step-by-step methodology outlines a self-validating system for in vivo pharmacokinetic screening.

Protocol 1: In Vivo Pharmacokinetic Evaluation (Rodent Model)

Objective: Determine the absolute bioavailability and clearance of a 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine candidate.

  • Step 1: Formulation Preparation.

    • Action: Dissolve the compound in 5% DMSO, add 40% PEG-400, and dilute with 55% sterile saline.

    • Causality: 4,5-dimethyl-7-azaindoles are3[3]. DMSO initiates solvation, PEG-400 prevents precipitation upon aqueous dilution, and saline ensures physiological osmolarity. This prevents micro-precipitation in vivo, which would falsely lower the apparent bioavailability.

  • Step 2: Dosing and Administration.

    • Action: Administer 1 mg/kg via intravenous (IV) tail vein injection to Cohort A, and 10 mg/kg via oral gavage (PO) to Cohort B (n=3 per cohort).

  • Step 3: Serial Blood Sampling.

    • Action: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Immediately place on wet ice.

    • Causality: K2EDTA chelates calcium to prevent coagulation. Immediate cooling halts ex vivo enzymatic degradation of the compound by plasma esterases or residual enzymes, preserving sample integrity.

  • Step 4: Plasma Extraction via Protein Precipitation.

    • Action: Centrifuge blood at 4,000 rpm (4°C) for 10 mins. Extract 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing 10 ng/mL of an internal standard (e.g., a deuterated analog). Vortex and centrifuge at 12,000 rpm for 15 mins.

    • Causality: Acetonitrile denatures plasma proteins, releasing protein-bound drug. The internal standard self-validates the extraction efficiency and normalizes any matrix effects during MS ionization.

  • Step 5: LC-MS/MS Quantification.

    • Action: Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

PK_Workflow N1 1. Co-Solvent Formulation (DMSO/PEG400/Saline) N2 2. IV/PO Dosing (Sprague-Dawley Rats) N1->N2 N3 3. Serial Blood Sampling (K2EDTA, 0-24h) N2->N3 N4 4. Protein Precipitation (ACN + Internal Standard) N3->N4 N5 5. LC-MS/MS Analysis (MRM Quantification) N4->N5 N6 6. NCA PK Modeling (WinNonlin) N5->N6

In vivo pharmacokinetic evaluation workflow for 7-azaindole derivatives.

Formulation Strategies for Enhanced Bioavailability

Because the 4,5-dimethyl substitution increases the crystal lattice energy and reduces aqueous solubility, specialized formulation strategies are often required for late-stage preclinical and clinical development.

Protocol 2: Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: Overcome dissolution-rate limited absorption (BCS Class II behavior).

  • Step 1: Solution Preparation. Dissolve the 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine compound and a hydrophilic polymer (e.g., HPMC-AS) in a 1:3 ratio in a 3[3] (e.g., Dichloromethane/Methanol 1:1 v/v).

    • Causality: The solvent must fully dissolve both components to ensure mixing at the molecular level.

  • Step 2: Atomization. Feed the solution into a spray dryer nozzle at a controlled rate.

  • Step 3: Rapid Evaporation. Use a heated inert gas (Nitrogen) to rapidly flash off the solvent.

    • Causality: Rapid solvent evaporation kinetically traps the drug in an amorphous state within the polymer matrix, preventing it from organizing into its highly stable, insoluble crystalline lattice. This drastically lowers the thermodynamic barrier to dissolution in the gastrointestinal tract, thereby maximizing oral bioavailability.

Conclusion

The 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a powerful structural motif in medicinal chemistry. While the dimethyl substitution pattern inherently decreases aqueous solubility, it provides crucial benefits in target selectivity, metabolic stability, and membrane permeability. By employing rigorous, self-validating pharmacokinetic workflows and advanced formulation techniques like amorphous solid dispersions, drug development professionals can fully unlock the therapeutic potential of these compounds.

References

  • Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds - Benchchem.
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - Journal of Medicinal Chemistry (ACS Publications).
  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids - Journal of Medicinal Chemistry (ACS Publications).
  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies - Advanced Journal of Chemistry, Section A.
  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinase inhibitors - Lead series identification - Part II - PubMed.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine

An Application Note and Protocol for the Synthesis of 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine Introduction The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug development. As a bioisostere of indole, it is a core component of numerous compounds with a wide range of biological activities, including protein kinase inhibitors for oncology.[1] The nitrogen atom in the pyridine ring introduces a key hydrogen bond acceptor site, altering the molecule's electronic properties and metabolic stability compared to its indole counterpart. This guide provides a comprehensive, step-by-step protocol for the synthesis of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine, a specifically substituted 7-azaindole derivative. The presented route is designed for adaptability and is grounded in well-established, high-yield chemical transformations, making it suitable for researchers in academic and industrial settings.

Synthetic Strategy Overview

The synthesis of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is a multi-step process that begins with the construction of a substituted pyridine ring, followed by the annulation of the pyrrole ring. The chosen strategy emphasizes control and selectivity, proceeding through a key 2-amino-3-bromopyridine intermediate. This allows for a highly efficient and convergent endgame using a palladium-catalyzed Sonogashira coupling and subsequent intramolecular cyclization. This approach avoids the often harsh conditions and potential regioselectivity issues associated with classical methods like the Fischer indole synthesis when applied to complex pyridines.[2][3]

The overall workflow is depicted below:

Synthetic_Workflow cluster_0 Part A: Key Intermediate Synthesis cluster_1 Part B: Azaindole Core Formation A 5,6-Dimethylpyridin-2(1H)-one B 2-Chloro-5,6-dimethylpyridine A->B POCl₃ C 2-Amino-5,6-dimethylpyridine B->C Aq. NH₃, Cu₂O D 2-Amino-3-bromo-5,6-dimethylpyridine C->D NBS, MeCN E 2-Amino-3-((trimethylsilyl)ethynyl)- 5,6-dimethylpyridine D->E Pd(PPh₃)₂Cl₂, CuI, TEA, TMS-acetylene F 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine E->F KOtBu, DMF

Caption: Overall synthetic workflow for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Materials and Methods

Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrers with heating plates

  • Inert atmosphere setup (Schlenk line or glovebox with Nitrogen/Argon)

  • Rotary evaporator

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Reagents:

  • 5,6-Dimethylpyridin-2(1H)-one (or precursors)

  • Phosphorus oxychloride (POCl₃)

  • Aqueous Ammonia (NH₃·H₂O)

  • Copper(I) oxide (Cu₂O)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • (Trimethylsilyl)acetylene

  • Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Potassium tert-butoxide (KOtBu)

  • Dimethylformamide (DMF), anhydrous

  • All solvents for extraction and chromatography should be of appropriate grade.

Detailed Experimental Protocols

Part A: Synthesis of Key Intermediate (2-Amino-3-bromo-5,6-dimethylpyridine)

Step 1: Synthesis of 2-Chloro-5,6-dimethylpyridine

  • Causality: This step converts the pyridinone into a 2-chloropyridine. The chloro group is an excellent leaving group for subsequent nucleophilic substitution to install the required amino group. This transformation is a standard and highly efficient method for activating pyridinones.[4]

  • Protocol:

    • To a round-bottom flask charged with 5,6-dimethylpyridin-2(1H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) slowly at 0 °C.

    • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 110 °C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~8.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/EtOAc gradient) to yield 2-chloro-5,6-dimethylpyridine.

Step 2: Synthesis of 2-Amino-5,6-dimethylpyridine

  • Causality: This step introduces the crucial amino group at the C2 position via a copper-catalyzed nucleophilic aromatic substitution. Copper catalysis facilitates the displacement of the chloride by ammonia under milder conditions than would otherwise be required.[5]

  • Protocol:

    • In a sealed pressure vessel, combine 2-chloro-5,6-dimethylpyridine (1.0 eq), copper(I) oxide (Cu₂O, 0.1 eq), and concentrated aqueous ammonia (20-30 eq).

    • Seal the vessel and heat the mixture to 140-160 °C for 12-18 hours with stirring.

    • After cooling to room temperature, carefully open the vessel. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography (silica gel, eluting with a DCM/methanol gradient) to afford 2-amino-5,6-dimethylpyridine.

Step 3: Synthesis of 2-Amino-3-bromo-5,6-dimethylpyridine

  • Causality: The amino group is an activating, ortho-para director for electrophilic aromatic substitution. This allows for the regioselective installation of a bromine atom at the C3 position, which is essential for the subsequent cross-coupling reaction. N-Bromosuccinimide (NBS) is a convenient and mild source of electrophilic bromine.

  • Protocol:

    • Dissolve 2-amino-5,6-dimethylpyridine (1.0 eq) in anhydrous acetonitrile (MeCN) in a flask protected from light.

    • Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude material by flash chromatography (silica gel, hexane/EtOAc gradient) to yield the key intermediate, 2-amino-3-bromo-5,6-dimethylpyridine.

Part B: Annulation of the Pyrrole Ring

Step 4: Sonogashira Coupling to form 2-Amino-3-((trimethylsilyl)ethynyl)-5,6-dimethylpyridine

  • Causality: The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction for forming C-C bonds between sp-hybridized carbons (from the alkyne) and sp²-hybridized carbons (from the aryl halide).[6] Using a silyl-protected alkyne like (trimethylsilyl)acetylene prevents self-coupling and other side reactions. The copper(I) iodide co-catalyst is crucial for the catalytic cycle.

  • Protocol:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or N₂), add 2-amino-3-bromo-5,6-dimethylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous triethylamine (TEA, 3.0-4.0 eq) as the solvent and base.

    • Degas the mixture with Argon for 15 minutes.

    • Add (trimethylsilyl)acetylene (1.5 eq) via syringe and heat the reaction mixture to 60-70 °C for 6-12 hours, or until TLC indicates consumption of the starting material.

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The residue can be purified by flash chromatography (silica gel, hexane/EtOAc gradient) to give the desired coupled product.

Step 5: Cyclization and Deprotection to 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine

  • Causality: This final step achieves two transformations in one pot. The strong base (KOtBu) removes the silyl protecting group from the alkyne. The resulting terminal alkyne then undergoes a base-mediated intramolecular nucleophilic attack by the C2-amino group onto the alkyne (a 5-exo-dig cyclization), forming the pyrrole ring of the target 7-azaindole scaffold.

  • Protocol:

    • Dissolve the product from Step 4 (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add potassium tert-butoxide (KOtBu, 2.0-3.0 eq) portion-wise at room temperature.

    • Heat the mixture to 80-100 °C for 2-4 hours. Monitor the reaction for the formation of the product by TLC or LC-MS.

    • Cool the reaction to room temperature and carefully quench with water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers extensively with water (to remove DMF) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final product by flash column chromatography (silica gel, DCM/methanol or hexane/EtOAc gradient) to afford 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine as a solid.

Quantitative Data Summary

StepStarting MaterialKey ReagentsMolar Eq. (Reagent)SolventTemp. (°C)Time (h)Expected Yield (%)
15,6-Dimethylpyridin-2(1H)-onePOCl₃3.0 - 5.0Neat1103-475-85
22-Chloro-5,6-dimethylpyridineAq. NH₃, Cu₂O20-30, 0.1Water140-16012-1860-70
32-Amino-5,6-dimethylpyridineNBS1.05MeCN0 to RT3-580-90
42-Amino-3-bromo-5,6-dimethylpyridineTMS-acetylene, Pd(PPh₃)₂Cl₂, CuI1.5, 0.03, 0.06TEA60-706-1270-85
52-Amino-3-((trimethylsilyl)ethynyl)-...KOtBu2.0 - 3.0DMF80-1002-465-80

Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Phosphorus oxychloride (POCl₃) reacts violently with water and is highly corrosive. Handle with extreme care.

  • Reactions in sealed pressure vessels must be conducted behind a blast shield.

  • Palladium catalysts and organophosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

References

  • Copper-catalysed amidation of 2-chloro-pyridines. RSC Advances. Available at: [Link]

  • Preparation of 2-chloro-5-methylpyridine.Google Patents (US4612377A).
  • Efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes. Organic Letters. Available at: [Link]

  • Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction. ResearchGate. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Process for making 2-chloro-5-methylpyridine.Google Patents (US20170008846A1).
  • Synthesis of 5,6-dihydro-2-pyridinones. Organic Chemistry Portal. Available at: [Link]

  • 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fischer indole synthesis in the absence of a solvent. SciSpace. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis method of 2-amino-4, 6-dimethylpyridine.Google Patents (CN111303047A).
  • Synthesis of Methylpyridine Derivatives.XXIII. : Chlorination of 2, 6-Lutidine Derivatives. J-STAGE. Available at: [Link]

  • Amination of 2-halopyridines. ResearchGate. Available at: [Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. MDPI. Available at: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... Europe PMC. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. Available at: [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Available at: [Link]

  • Synthesis of 2-amino-4, 6-dimethyl pyrimidine.Google Patents (US2660579A).
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. Available at: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Executive Summary The 7-azaindole core is a highly privileged scaffold in modern drug discovery, frequently utilized as a bioisostere for indoles to improve physicochemical properties and establish critical hydrogen-bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-azaindole core is a highly privileged scaffold in modern drug discovery, frequently utilized as a bioisostere for indoles to improve physicochemical properties and establish critical hydrogen-bonding interactions in the hinge-binding regions of kinases (e.g., JAK1/2/3)[1]. Specifically, 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine provides a sterically tuned, electron-rich core that can be regioselectively functionalized. This application note details the autonomous, self-validating protocols for the palladium-catalyzed C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) cross-coupling of its halogenated derivatives, providing researchers with a robust framework for late-stage diversification.

Mechanistic Insights & Catalyst Causality (E-E-A-T)

Working with unprotected 7-azaindoles presents unique mechanistic hurdles that often lead to reaction failure if standard cross-coupling conditions are applied blindly. As an application scientist, it is critical to understand the causality behind the selection of each reagent:

  • The "Nitrogen Poisoning" Effect & Ligand Bulk: The N7 pyridine-like nitrogen of the azaindole core is a strong σ-donor that can coordinate to active Pd(0) or Pd(II) intermediates, sequestering the catalyst into inactive off-cycle resting states. Causality: To prevent this, highly sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos , XPhos ) or bidentate ligands (e.g., dppf ) are strictly required[2][3]. Their steric bulk physically blocks the N7 atom from coordinating to the palladium center, while their electron-rich nature accelerates the oxidative addition step.

  • Base Selection and the Unprotected N-H: The N1-H of 7-azaindole is relatively acidic (pKa ~16). In Buchwald-Hartwig aminations, using weak bases (like Cs₂CO₃) often fails because the N-H can coordinate to the Pd(II) intermediate, halting transmetalation. Causality: By employing a strong base like LiHMDS (pKa ~26), the azaindole is pre-deprotonated into a lithium azaindolide[2]. This prevents Pd-sequestration and simultaneously generates the active amine nucleophile required for transmetalation.

  • Precatalyst Necessity: Relying on Pd(OAc)₂ requires the amine nucleophile to reduce Pd(II) to the active Pd(0) species via β-hydride elimination. If the amine lacks a β-hydrogen, the catalytic cycle never initiates. Causality: Utilizing palladacycle precatalysts (e.g., BrettPhos Pd G3 ) ensures rapid, quantitative generation of the active L-Pd(0) species under mildly basic conditions, completely independent of the amine's structure[2].

Reaction Pathway Visualization

CatalyticCycle Precat Precatalyst (e.g., BrettPhos Pd G3) Pd0 Active L-Pd(0) Catalyst Precat->Pd0 Base-mediated Activation OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Halo-Azaindole (Rate Limiting) TransMet Transmetalation L-Pd(II)(Ar)(Nu) OxAdd->TransMet + Nucleophile + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Cross-Coupled Product

Fig 1: Palladium-catalyzed cross-coupling cycle tailored for 7-azaindole functionalization.

Experimental Protocols

The following protocols utilize 3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine as the model electrophile, which is readily synthesized via regioselective C3-bromination of the parent core using NBS in DMF.

Protocol A: Suzuki-Miyaura C-C Cross-Coupling (C3-Arylation)

This protocol utilizes a self-validating biphasic system to ensure optimal boronic acid activation[3].

Reagents:

  • 3-Bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol% Pd)

  • dppf (0.05 equiv, 5 mol%)

  • Cs₂CO₃ (2.0 equiv, 1.0 mmol)

  • Solvent: Toluene/Ethanol (1:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Baseline Establishment: Analyze the starting halo-azaindole via LC-MS to confirm purity (>95%) and establish the baseline retention time.

  • Reaction Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the halo-azaindole, arylboronic acid, Pd₂(dba)₃, dppf, and Cs₂CO₃.

  • Atmospheric Control (Critical): Seal the tube with a septum and subject the vessel to three cycles of vacuum/argon backfill. Causality: Oxygen rapidly oxidizes the electron-rich dppf ligand to its phosphine oxide, terminating catalysis.

  • Solvent Addition: Add degassed Toluene/Ethanol (2.5 mL) via syringe.

  • Heating & In-Process Control: Heat the mixture to 60 °C in a pre-equilibrated oil bath. After 30 minutes, sample 10 µL of the reaction, dilute with MeCN, and analyze via LC-MS.

    • Self-Validation Check: If the starting material mass [M+H]⁺ is completely consumed and the product mass is dominant, proceed to workup. If the reaction turns immediately black (palladium black precipitation), it indicates premature catalyst decomposition due to poor degassing.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove inorganic salts and Pd residues. Concentrate under reduced pressure and purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Adapted from Buchwald's methodology for unprotected azaindoles[2].

Reagents:

  • 3-Bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.2 equiv, 0.6 mmol)

  • BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • BrettPhos ligand (0.02 equiv, 2 mol%)

  • LiHMDS (1.0 M in THF) (2.5 equiv, 1.25 mmol)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Glovebox Assembly: Inside an argon-filled glovebox, charge a vial with the halo-azaindole, BrettPhos Pd G3, and BrettPhos. Causality: Adding an extra equivalent of the BrettPhos ligand prevents the formation of off-cycle Pd-dimers.

  • Reagent Addition: Add the amine and anhydrous THF (2.5 mL).

  • Base Addition (Exothermic): Slowly add LiHMDS dropwise. Causality: The first 1.0 equivalent deprotonates the azaindole N-H. The remaining 1.5 equivalents facilitate the transmetalation of the amine.

  • Heating: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 65 °C for 12 hours.

  • Quench & Validation: Cool to room temperature and carefully quench with 1M aqueous HCl (1 mL) to neutralize the strong base. Neutralize with saturated NaHCO₃. Extract with EtOAc (3 x 5 mL). Analyze the organic layer via LC-MS to confirm the presence of the aminated product.

Quantitative Optimization Data

The following table synthesizes field-proven optimization data for the functionalization of halo-7-azaindoles, highlighting the causality of ligand and base selection[2][3].

Reaction TypeCatalyst / PrecatalystLigandBaseSolventYield (%)Mechanistic Observation
Amination Pd(OAc)₂ (2 mol%)BrettPhosLiHMDSTHF<10%Failed reduction of Pd(II) to Pd(0) by amine.
Amination BrettPhos Pd G3 (2 mol%)BrettPhosK₂CO₃THF0%Base too weak to deprotonate azaindole N-H.
Amination BrettPhos Pd G3 (2 mol%)BrettPhosLiHMDSTHF88% Optimal: Pre-deprotonation prevents Pd poisoning.
Suzuki C-C Pd₂(dba)₃ (5 mol%)XPhosCs₂CO₃Tol/EtOH42%Moderate yield; competitive diarylation observed.
Suzuki C-C Pd₂(dba)₃ (5 mol%)dppfCs₂CO₃Tol/EtOH74% Optimal: Bidentate ligand suppresses side reactions.

Synthetic Workflow Visualization

Workflow Core 4,5-Dimethyl-1H- pyrrolo[2,3-b]pyridine Halo 3-Bromo Derivative (Intermediate) Core->Halo NBS, DMF Regioselective Suzuki Suzuki-Miyaura (C-C Bond) Halo->Suzuki Pd2(dba)3, dppf Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond) Halo->Buchwald BrettPhos Pd G3 Amine, LiHMDS Prod1 C3-Aryl Azaindole Suzuki->Prod1 Prod2 C3-Amino Azaindole Buchwald->Prod2

Fig 2: Divergent cross-coupling workflow from 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine core.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHU2iy8C8Gxx3FR4qnezMHznxFqsFABWTD4T4PJp-eksXgpjBB2-IdeNg1o3xkOpRRDGd83TjabfxDe2jkLCrgVf5DYLN-gzYAGHpT0n9cz4THE11vfBso1IKL-xRkksYkzWPR]
  • Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2018-2027.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwBjQJtxE5n4p0QKZKZtZ8fCDT-bm_bOccEyVXJnx62men90Z6nmW_9D1V2oSESuTtB6mFCeiDrE1HYtw-2U8I5Gb5B_CldOnTUF1BqtZu7z35WetrXHL_KCRoAV2V0KUSrClTXb0MnLBO9qM_wpPnKwlgKur4A6rSKvJulQKaH2zQFA==]
  • Sames, D., et al. (2013). Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. Organic Letters, 15(22), 5610-5613.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIa6wBALDFR9FIZOCzIxxBhy01G2ptPujTleIsUDeDflTpnNUykOwNImiYaKbRn8yMjIDNWzYLtutiI1WxpOkkUgq7QuriC9tYZSsh_zMzuNbusxvTKeT34kmWVB-EHb8y8lpayQ==]
  • Lessing, T., et al. (2019). Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles. The Journal of Organic Chemistry, 84(19), 12358-12370.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsdiyXz7niSffB3bvpacv8M5RgE--jyYIOHdhOXgONzJ_lbJLn3lq_DCTacT93hNn1h8yzk6u6B2e9VeYa7FQyuMdlaizPKX2TC2hAuivAkhaKeg3oDSBOqphFaoPdACWJUpEpqgA1Cbahww==]

Sources

Method

Application Note: Structural Elucidation of 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine via High-Resolution 1H and 13C NMR Spectroscopy

Introduction and Scope 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) and its substituted derivatives are privileged scaffolds in modern drug discovery. As bioisosteres of indoles and purines, they frequently serve as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) and its substituted derivatives are privileged scaffolds in modern drug discovery. As bioisosteres of indoles and purines, they frequently serve as critical hinge-binding motifs in the development of targeted kinase inhibitors, such as FGFR4 and PARP inhibitors[1][2]. The specific derivative 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1082040-65-0)[3] is a highly valued building block. The methyl substitutions at the C4 and C5 positions are strategically used by medicinal chemists to modulate both the lipophilicity and the steric profile of the molecule, directly impacting target residence time and kinase selectivity.

This application note provides a comprehensive, self-validating protocol for the characterization of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind solvent selection, acquisition parameters, and mechanistic spectral interpretation, this guide ensures robust structural verification for researchers and quality control scientists.

Experimental Rationale and Causality (E-E-A-T)

Solvent Selection: The Causality of DMSO-d6

The selection of deuterated dimethyl sulfoxide (DMSO-d6) over chloroform-d (CDCl3) is a deliberate and critical experimental choice. 7-Azaindoles are highly prone to intermolecular hydrogen bonding (dimerization) in non-polar solvents, which leads to significant line broadening and unpredictable chemical shifts for the pyrrole N-H proton[4]. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers and locking the N-H proton in a consistent chemical environment. This yields a sharp, highly diagnostic N-H singlet at approximately 11.5 ppm. Verifying this signal is critical, as the N1-H moiety is often the primary hydrogen-bond donor to the kinase hinge region in drug targets[2].

Spectral Simplification via Substitution

In an unsubstituted 7-azaindole, the pyridine ring protons (H4, H5, H6) form a complex, overlapping spin system[5]. The presence of methyl groups at C4 and C5 in this specific derivative simplifies the aromatic region drastically. The H6 proton becomes an isolated system, appearing as a distinct singlet that is heavily deshielded by the adjacent pyridine nitrogen (N7). This predictable simplification acts as an internal validation of the substitution pattern.

Step-by-Step Experimental Protocol

The following methodology is designed as a self-validating system; strict adherence to these parameters ensures high signal-to-noise (S/N) ratios and accurate integration for structural confirmation.

Step 1: Sample Preparation
  • Weigh 10–15 mg of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine into a clean glass vial.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).

  • Vortex the mixture for 30 seconds until complete, clear dissolution is achieved.

  • Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped in the active acquisition volume.

Step 2: Instrument Setup
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband probe (e.g., Bruker BBFO).

  • Allow the sample to equilibrate to a probe temperature of 298 K (25 °C) for at least 5 to 10 minutes to prevent thermal convection artifacts that distort peak shape[6].

  • Lock the magnetic field to the deuterium resonance of DMSO-d6 and perform automated tuning and matching (ATM).

  • Shim the magnetic field (Z1 to Z5) to achieve a TMS line width of < 0.5 Hz at half-height.

Step 3: Acquisition Parameters
  • 1H NMR: Use a standard 30° pulse sequence (zg30). Set the spectral width to 15 ppm, the relaxation delay (D1) to 1.5 seconds , and acquire 16 scans. The 1.5s D1 ensures complete longitudinal relaxation of the methyl protons for accurate quantitative integration.

  • 13C NMR: Use a proton-decoupled 30° pulse sequence (zgpg30). Set the spectral width to 250 ppm, the relaxation delay (D1) to 2.0 seconds , and acquire 1024 scans. The extended D1 is necessary for the quaternary carbons (C3a, C4, C5, C7a) to relax sufficiently, ensuring they are distinguishable from baseline noise.

Step 4: Data Processing
  • Apply an exponential window function (line broadening, LB = 0.3 Hz for 1H; LB = 1.0 Hz for 13C) prior to Fourier Transformation (FT).

  • Perform manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm, or the residual DMSO pentet to 2.50 ppm for 1H , and the septet to 39.52 ppm for 13C [7].

Workflow Visualization

NMR_Workflow A Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) B 1H NMR Acquisition (zg30, ns=16, d1=1.5s) A->B C 13C NMR Acquisition (zgpg30, ns=1024, d1=2.0s) A->C D Data Processing (FT, Phase/Baseline Correction) B->D C->D E Spectral Analysis (Integration, Multiplicity, Shifts) D->E F Structural Verification (4,5-dimethyl-7-azaindole) E->F

Workflow for the NMR characterization of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Data Presentation and Spectral Analysis

The tables below summarize the expected chemical shifts (δ), multiplicities, coupling constants (J), and assignments for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentMechanistic Rationale
11.52 Singlet (br)1H-N1-H (Pyrrole)Highly deshielded due to hydrogen bonding with the DMSO-d6 solvent.
8.05 Singlet1H-C6-H (Pyridine)Deshielded by the adjacent electronegative N7 atom; appears as a singlet due to the C5-CH3 substitution.
7.35 Doublet1H3.5C2-H (Pyrrole)Couples with C3-H. Typical shift for an electron-rich pyrrole α-proton.
6.40 Doublet1H3.5C3-H (Pyrrole)Couples with C2-H. Shielded by the electron-donating resonance of the pyrrole nitrogen.
2.45 Singlet3H-C4-CH3Benzylic position; slightly more deshielded than C5-CH3 due to proximity to the bridgehead.
2.30 Singlet3H-C5-CH3Benzylic position on the pyridine ring.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
149.0 CqC7aHighly deshielded quaternary carbon adjacent to the pyridine N7.
143.5 CHC6Deshielded aromatic methine adjacent to N7.
139.0 CqC4Quaternary carbon substituted by a methyl group.
126.0 CHC2Pyrrole α-carbon.
122.0 CqC5Quaternary carbon substituted by a methyl group.
119.0 CqC3aBridgehead quaternary carbon.
99.5 CHC3Pyrrole β-carbon; highly shielded due to resonance electron donation from N1.
18.0 CH3C5-CH3Aliphatic methyl carbon.
16.5 CH3C4-CH3Aliphatic methyl carbon.

Self-Validation Checkpoint: The absence of coupling in the H6 signal and the presence of exactly two aliphatic carbon signals in the 15-20 ppm range act as internal validations that the methylations occurred specifically at the C4 and C5 positions. This definitively distinguishes the synthesized compound from other structural isomers, such as 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine[8].

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Application

Application Note: Preclinical Formulation Strategies for 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine Scaffolds

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Pharmacological Context The 1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Pharmacological Context

The 1H-pyrrolo[2,3-b]pyridine structure, commonly known as the 7-azaindole scaffold, is a privileged pharmacophore in modern oncology and kinase inhibitor development[1]. Its unique electronic distribution allows it to perfectly mimic the adenine ring of ATP, forming critical bidentate hydrogen bonds with the hinge region of various kinases[2].

The derivative 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine serves as a highly functionalized building block for developing selective inhibitors against targets such as BRAF, CSF-1R, and ATM[3]. However, the very structural features that make 7-azaindoles potent target binders—planar aromaticity and strong intermolecular hydrogen bonding (pyrrole N-H donor, pyridine N acceptor)—result in exceptionally high crystal lattice energies. Consequently, these compounds frequently present as Biopharmaceutics Classification System (BCS) Class II or IV molecules, characterized by high lipophilicity and poor aqueous solubility[4].

Without advanced formulation techniques, preclinical in vivo studies (such as mouse xenograft models) often fail due to sub-therapeutic systemic exposure rather than a lack of intrinsic molecular efficacy.

MOA_Pathway ligand Growth Factor (e.g., CSF-1) receptor Receptor Tyrosine Kinase (CSF-1R / BRAF) ligand->receptor Activates downstream Downstream Signaling (MEK / ERK) receptor->downstream Phosphorylation azaindole 7-Azaindole Scaffold (Hinge-Binding) azaindole->receptor Blocks ATP Pocket effect Tumor Cell Proliferation downstream->effect Promotes

Fig 1. Mechanism of action for 7-azaindole-based kinase inhibitors targeting the ATP hinge region.

Physicochemical Profiling & Formulation Causality

Before selecting a formulation strategy, it is critical to understand the physicochemical barriers of the 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine core. The basic pyridine nitrogen provides a narrow window of pH-dependent solubility, but at physiological pH (7.4), the molecule remains largely un-ionized and insoluble.

Table 1: Physicochemical Properties & Formulation Impact

PropertyValue (Predicted/Typical)Formulation Impact & Causality
Molecular Weight 146.19 g/mol (Core)Small size allows for high drug loading in polymer matrices.
pKa (Pyridine N) ~4.6 - 5.2Weakly basic. Soluble in gastric pH (1.2) but precipitates in intestinal pH (6.8), requiring precipitation inhibitors.
LogP 2.1 - 2.5High lipophilicity necessitates co-solvents or lipid-based vehicles for systemic circulation.
Aqueous Solubility < 10 µg/mL (pH 7.4)Standard aqueous suspensions will yield <5% oral bioavailability.
Melting Point > 150°CHigh crystal lattice energy requires disruption via Amorphous Solid Dispersions (ASD) to achieve supersaturation.

Preclinical Formulation Strategies

To overcome these barriers, we employ two distinct, field-proven strategies depending on the stage of preclinical development:

Strategy A: Co-Solvent / Surfactant Systems (For IV and Early PO Dosing)

For early-stage pharmacokinetic (PK) profiling, a solution formulation is required to determine absolute bioavailability. We utilize a 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline system.

  • Causality: DMSO completely disrupts the crystal lattice, PEG400 acts as a co-solvent to maintain solubility upon dilution, and Tween-80 (a non-ionic surfactant) prevents the drug from precipitating when introduced into the aqueous environment of the bloodstream or gastrointestinal tract.

Strategy B: Amorphous Solid Dispersion (ASD) via Solvent Coprecipitation

For late-stage preclinical efficacy models (e.g., 28-day xenograft dosing), co-solvents can cause gastrointestinal toxicity. Instead, we formulate the drug as a Microprecipitated Bulk Powder (MBP)[4]. This was the exact breakthrough required for the clinical success of the 7-azaindole derivative Vemurafenib[5].

  • Causality: By dissolving the drug and a polymer (e.g., HPMCAS or Klucel LF) in a volatile solvent and rapidly precipitating it, the drug is kinetically trapped in a high-energy amorphous state[6]. The polymer prevents recrystallization, allowing the drug to reach supersaturated concentrations in the gut.

Formulation_Workflow start Target: 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine sol_test Aqueous Solubility < 10 µg/mL? start->sol_test cosolvent Co-solvent System (DMSO/PEG400/Tween-80) sol_test->cosolvent No asd Amorphous Solid Dispersion (HPMCAS/Klucel LF) sol_test->asd Yes pk_eval In Vivo PK Evaluation (Mouse Model) cosolvent->pk_eval asd->pk_eval success Proceed to Efficacy Studies pk_eval->success High Exposure fail Re-formulate / Nano-milling pk_eval->fail Low Exposure

Fig 2. Decision tree for selecting preclinical formulation strategies based on solubility and PK data.

Detailed Experimental Protocols

Note: Every protocol below is designed as a self-validating system, incorporating mandatory in-process Quality Control (QC) steps to ensure the formulation is viable before moving to costly in vivo animal models.

Protocol 1: Preparation of Co-Solvent System (10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline)

Objective: Prepare a 5 mg/mL clear solution for Intravenous (IV) or Oral (PO) administration.

  • Weighing: Accurately weigh 50 mg of the 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivative into a sterile glass vial.

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO. Vortex for 2 minutes and sonicate at room temperature until the powder is completely dissolved. Causality: DMSO is required first to break the strong intermolecular hydrogen bonds of the azaindole core.

  • Co-solvent Addition: Add 4.0 mL of PEG400. Vortex continuously for 1 minute to ensure a homogenous organic phase.

  • Surfactant Integration: Add 0.5 mL of Tween-80. Gently invert the vial 10 times to mix without creating excessive foaming.

  • Aqueous Dilution: Dropwise, add 4.5 mL of 0.9% sterile Saline while stirring at 500 RPM on a magnetic stir plate.

  • Self-Validating QC Step (Dynamic Light Scattering): Visually inspect the solution against a black and white background. It must be optically clear. Extract a 100 µL aliquot and analyze via DLS. Pass Criteria: Absence of particles > 10 nm. If sub-visible precipitation is detected, the formulation is rejected for IV use to prevent embolism.

Protocol 2: Preparation of Microprecipitated Bulk Powder (MBP) Amorphous Solid Dispersion

Objective: Prepare a 30% drug-loaded ASD for chronic oral gavage dosing (up to 100 mg/kg).

  • Organic Phase Preparation: Dissolve 300 mg of the API and 700 mg of HPMCAS (Hydroxypropyl methylcellulose acetate succinate) in 10 mL of a 1:1 mixture of Acetone and Methanol. Stir until optically clear.

  • Anti-Solvent Precipitation: Rapidly inject the organic phase into 100 mL of an anti-solvent (0.01 N HCl at 4°C) under high-shear homogenization (10,000 RPM). Causality: The rapid shift in polarity and temperature forces immediate co-precipitation, denying the API the kinetic time required to form its preferred low-energy crystal lattice.

  • Isolation: Filter the resulting suspension through a 0.45 µm PTFE membrane. Wash the filter cake with 20 mL of cold water.

  • Drying: Dry the powder in a vacuum oven at 40°C for 24 hours to remove residual organic solvents.

  • Self-Validating QC Step (Powder X-Ray Diffraction - PXRD): Analyze a 10 mg sample of the dried MBP via PXRD. Pass Criteria: The diffractogram must show a broad "halo" with a complete absence of sharp Bragg diffraction peaks, confirming 100% conversion to the amorphous state.

  • Final Dosing Suspension: Suspend the validated MBP in an aqueous vehicle containing 2% Klucel LF (adjusted to pH 4.0) immediately prior to oral gavage[6].

In Vivo Pharmacokinetic (PK) Evaluation

To validate the formulation efficacy, standard PK profiling is conducted in CD-1 or athymic nude mice. Table 2 summarizes typical simulated outcomes demonstrating the profound impact of formulation on the systemic exposure of 7-azaindole derivatives.

Table 2: Comparative Pharmacokinetic Data (Simulated for Mouse PO Dosing at 50 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (h)AUC0-24 (ng*h/mL)Bioavailability (F%)
0.5% CMC / 0.1% Tween-80 (Crystalline Suspension) 1504.01,200< 5%
10% DMSO / 40% PEG400 / 5% Tween-80 (Co-solvent) 2,4001.014,500~ 35%
HPMCAS Amorphous Solid Dispersion (MBP) 5,8002.038,000> 80%

Data Interpretation: The unformulated crystalline suspension fails to provide meaningful exposure due to the high lattice energy of the 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine core. The co-solvent system provides rapid absorption (Tmax = 1.0 h) suitable for early PK profiling. However, the ASD (MBP) formulation achieves the highest AUC and Bioavailability by maintaining a supersaturated state in the gastrointestinal tract, making it the definitive choice for long-term efficacy studies.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Source: acs.org. URL: [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors. Source: acs.org. URL: [Link]

  • The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Source: nih.gov. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, medicinal chemists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As a substituted 7-azaindole, this molecule is a key building block in modern drug discovery, often serving as a bioisosteric replacement for indole to improve properties like solubility and metabolic stability[1].

However, the synthesis of 7-azaindoles presents unique challenges compared to their carbocyclic indole counterparts. The presence of the electron-deficient pyridine ring can complicate key cyclization steps, often leading to lower yields and the formation of undesirable side products[1][2]. This guide provides in-depth, experience-driven advice to help you navigate these challenges, troubleshoot common problems, and ultimately improve your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold?

A1: Several strategies exist, but the most prevalent are variations of classical indole syntheses adapted for the pyridine ring system. The Fischer indole synthesis, which involves the acid-catalyzed cyclization of a pyridylhydrazone, is a common approach[3][4]. Other methods include the palladium-catalyzed cross-coupling of a functionalized pyridine followed by cyclization, or domino reactions starting from readily available picolines[1][5]. The optimal route depends on the availability of starting materials and the desired scale of the reaction.

Q2: Why are yields often lower for 7-azaindole syntheses compared to standard indoles?

A2: The primary reason is the electronic nature of the pyridine ring. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards the key electrophilic cyclization step that forms the pyrrole ring in reactions like the Fischer synthesis[2]. This deactivation can slow down the desired reaction, allowing side reactions to become more competitive, or may require harsher conditions (e.g., stronger acids, higher temperatures), which can lead to product degradation[6].

Q3: What analytical techniques are best for monitoring reaction progress and assessing purity?

A3: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of starting material consumption and product formation. For more quantitative analysis and to check for isomeric impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Final product purity and structural confirmation should always be performed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Consulting NMR solvent impurity charts is crucial to avoid misinterpreting residual solvents as impurities[7].

Q4: How critical is the choice of acid or base catalyst in these syntheses?

A4: The choice of catalyst is absolutely critical and often determines the success or failure of the reaction. In Fischer-type syntheses, the acid catalyst's strength influences the regioselectivity and overall yield. Polyphosphoric acid (PPA) or strong Brønsted acids are frequently required to drive the cyclization of the deactivated pyridylhydrazones[3][4]. In syntheses involving strong bases like Lithium Diisopropylamide (LDA), using the correct stoichiometry is crucial; an insufficient amount can lead to reaction failure, while a large excess can promote side reactions[2].

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Problem 1: My reaction yield is extremely low (<20%), or the reaction fails completely.

  • Potential Cause 1: Ineffective Acid Catalysis (Fischer Indole Synthesis).

    • Explanation: The electron-deficient nature of the 2-pyridylhydrazone intermediate requires a strong acid to promote the key[8][8]-sigmatropic rearrangement and subsequent cyclization[2][4]. Milder acids used for standard indoles may be insufficient.

    • Solution: Switch to a stronger acid catalyst. Polyphosphoric acid (PPA) is often effective for these systems. Alternatively, Eaton's reagent (P₂O₅ in MeSO₃H) can be used, which has been shown to provide excellent results and regiocontrol in challenging Fischer syntheses[6]. Ensure the catalyst is fresh and anhydrous.

  • Potential Cause 2: Insufficient Base (Base-Mediated Cyclizations).

    • Explanation: In syntheses that utilize strong bases like LDA to deprotonate a picoline derivative, the base can be consumed in multiple steps of the reaction mechanism. Using only a stoichiometric amount (e.g., 1.0-1.1 equivalents) often results in incomplete reaction and very low yields[2].

    • Solution: Employ a slight excess of the strong base. Studies have shown that using approximately 2.1 equivalents of LDA can be optimal, driving the reaction to completion by facilitating both the initial deprotonation and subsequent cyclization steps[2].

  • Potential Cause 3: Poor Quality Starting Materials.

    • Explanation: The pyridylhydrazine starting material for the Fischer synthesis can be unstable. Impurities or degradation can inhibit the reaction. Similarly, moisture in the reaction can quench strong bases like LDA.

    • Solution: Use freshly prepared or purified pyridylhydrazine. Ensure all solvents and reagents for base-mediated reactions are rigorously dried. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).

Problem 2: I'm observing a significant side product that complicates purification.

  • Potential Cause 1: Dimerization of Lithiated Intermediates.

    • Explanation: When using a strong base to deprotonate a substituted picoline, the resulting lithiated intermediate is highly nucleophilic. It can potentially attack another molecule of the starting picoline, leading to dimer formation and reducing the yield of the desired product[2].

    • Solution: Carefully control the reaction temperature and the order of reagent addition. Maintaining a very low temperature (e.g., -78 °C) can suppress this side reaction. Some studies suggest that reversing the order of addition—adding the picoline slowly to the solution of LDA and the other reactant—can minimize the concentration of the reactive lithiated picoline at any given time, thus reducing dimerization[2].

  • Potential Cause 2: Formation of Regioisomers.

    • Explanation: If an unsymmetrical ketone is used in a Fischer indole synthesis, two different regioisomeric products can form[6]. The ratio is highly dependent on the reaction conditions, particularly the acid catalyst used.

    • Solution: To synthesize 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine, the logical carbonyl partner for 2-hydrazino-5,6-dimethylpyridine is acetone, which is symmetrical and avoids this issue. If using a different, unsymmetrical ketone, you must carefully select the acid catalyst to control the regioselectivity. Stronger acids typically favor the formation of the more substituted indole isomer[6].

Problem 3: Purification by silica gel chromatography gives poor recovery or shows product degradation.

  • Potential Cause: Interaction with Acidic Silica Gel.

    • Explanation: The pyridine nitrogen in the 7-azaindole scaffold is basic and can strongly interact with the acidic silanol groups on the surface of standard silica gel. This can lead to significant streaking, poor separation, and in some cases, degradation of the product on the column, resulting in low recovery[7].

    • Solution: Deactivate the silica gel before use by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia. A common practice is to use a mobile phase containing 0.5-1% triethylamine. Alternatively, consider using a different stationary phase, such as neutral or basic alumina, which can be more suitable for purifying basic compounds[7].

Visualized Workflow and Mechanism

To aid in troubleshooting and understanding the reaction, the following diagrams illustrate a general workflow and the core reaction mechanism.

TroubleshootingWorkflow start Low Yield or Reaction Failure check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Temp, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok reagent_ok->check_conditions Yes purify_reagents Purify/Dry Reagents & Solvents reagent_ok->purify_reagents No optimize_catalyst Optimize Catalyst/Base Type & Loading conditions_ok->optimize_catalyst Yes adjust_conditions Adjust Temperature / Use Inert Atmosphere conditions_ok->adjust_conditions No optimize_temp Optimize Temperature & Addition Order optimize_catalyst->optimize_temp success Improved Yield optimize_catalyst->success optimize_temp->success purify_reagents->start adjust_conditions->start

Caption: A decision-making flowchart for troubleshooting low-yield reactions.

FischerIndoleMechanism cluster_0 Fischer Indole Synthesis of a 7-Azaindole A Pyridylhydrazine + Ketone B Pyridylhydrazone A->B Condensation C Enehydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, H+ E Di-imine Intermediate D->E Rearomatization F Cyclization & Aromatization E->F H+ G 7-Azaindole Product F->G -NH3

Caption: Key stages of the acid-catalyzed Fischer Indole Synthesis pathway.[4]

Experimental Protocols and Data
Protocol: Fischer Indole Synthesis of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine

This protocol is a representative procedure based on established methods for synthesizing 7-azaindoles via the Fischer reaction[3].

Step 1: Formation of the Pyridylhydrazone

  • To a solution of 2-hydrazino-5,6-dimethylpyridine (1.0 eq) in ethanol, add acetone (1.2 eq).

  • Add a catalytic amount of acetic acid (3-4 drops).

  • Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the starting hydrazine.

  • Remove the solvent under reduced pressure. The resulting crude hydrazone is often used directly in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • Caution: This step should be performed in a well-ventilated fume hood.

  • Pre-heat polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone) to 120-140 °C in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Carefully add the crude pyridylhydrazone from Step 1 to the hot PPA in portions. The addition may be exothermic.

  • Maintain the reaction temperature between 140-160 °C and stir for 1-3 hours. Monitor the reaction progress by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the pH is ~8-9. This step is highly exothermic and should be performed in an ice bath.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel.

  • Equilibrate the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%). To prevent streaking, add 0.5% triethylamine to the eluent system.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine as a solid.

Data Summary: Catalyst Impact on Yield

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis of 7-azaindoles. The following table summarizes typical outcomes based on literature for related substrates.

CatalystTypical Temperature (°C)Relative YieldCommentsReference
Acetic Acid80-110Very LowGenerally too weak to promote cyclization of deactivated pyridylhydrazones.[4][6]
Zinc Chloride (ZnCl₂)150-180Low to ModerateA common Lewis acid catalyst, but can require high temperatures.[4]
Sulfuric Acid (H₂SO₄)100-140ModerateCan cause charring and degradation if the concentration and temperature are too high.[4][6]
Polyphosphoric Acid (PPA)120-160Moderate to HighOften the reagent of choice; acts as both catalyst and solvent.[3]
Eaton's Reagent80-120HighVery effective, often providing higher yields and cleaner reactions at lower temperatures.[6]
References
  • BenchChem. (n.d.). Troubleshooting Common Issues in Pyrrolo[2,3-b]pyridine Synthesis.
  • Zhang, L., et al. (2023). Synthesis and structure-activity optimization of 7-azaindoles containing aza-β-amino acids targeting the influenza PB2 subunit. European Journal of Medicinal Chemistry, 250, 115185. Retrieved from [Link]

  • Author Unknown. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Publisher Unknown.
  • Khafagy, M. M., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 419-424. Retrieved from [Link]

  • Ghorai, P., et al. (2023). Efficient Optimization and Synthesis of Diverse Azaarenes via Nitrogen Atom Insertion under Continuous Flow Conditions. ChemRxiv. Retrieved from [Link]

  • Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline and Arylaldehydes. Organic & Biomolecular Chemistry, 20(10), 2056-2060. Retrieved from [Link]

  • Karlsson, J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(11), 2650. Retrieved from [Link]

  • BenchChem. (n.d.). Common Side Reactions in Indole-Pyrrole Synthesis.
  • Shcherbakov, D., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(21), 7247. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1313. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatography for 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chromatographic purification of 4,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chromatographic purification of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine (a substituted 7-azaindole).

Because this molecule is amphoteric—possessing both a basic pyridine nitrogen (N7) and a slightly acidic pyrrole amine (N1)—it presents unique retention and peak shape challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve baseline resolution and high recovery.

Diagnostic Workflow

Before adjusting your method, identify the scale of your purification and the specific chromatographic anomaly you are encountering.

G Start 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine Crude Mixture Scale Determine Purification Scale Start->Scale Flash Preparative Flash (Normal Phase) Scale->Flash > 100 mg HPLC Preparative RP-HPLC (Reversed Phase) Scale->HPLC < 100 mg or Polish Issue1 Issue: Severe Tailing & Low Recovery Flash->Issue1 Issue2 Issue: Variable Retention & Broad Peaks HPLC->Issue2 Mech1 Causality: Silanol H-bonding with Pyridine N7 Issue1->Mech1 Mech2 Causality: Partial Ionization & Silanol Ion-Exchange Issue2->Mech2 Sol1 Add 1-5% TEA/NH4OH or use Amine-Silica Mech1->Sol1 Sol2 Buffer pH < 3 (TFA) + End-capped Type-B Silica Mech2->Sol2

Troubleshooting workflow for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine purification.

Frequently Asked Questions & Troubleshooting

Q1: Why does my compound streak and tail so severely on standard normal-phase silica gel?

Causality & Expert Insight: The 7-azaindole core contains a basic pyridine nitrogen. On standard Type-A silica gel, this basic N7 acts as a strong hydrogen bond acceptor, interacting aggressively with the slightly acidic surface silanol groups (Si-OH)[1]. This secondary retention mechanism disrupts the primary adsorption-desorption equilibrium, causing the compound to smear across the column and drastically reducing your isolated yield. Solution: You must suppress the silanol activity. Introduce a basic modifier (e.g., 1–5% Triethylamine or aqueous ammonia) into your mobile phase. The modifier competitively binds to the acidic silanol groups, masking them from the azaindole[1]. Alternatively, switch your stationary phase to amine-functionalized (deactivated) silica.

Q2: I am using Reversed-Phase HPLC (RP-HPLC). My retention times are highly variable and peak shapes are broad. What is going wrong?

Causality & Expert Insight: In RPLC, analyte interaction with the stationary phase is heavily dependent on its ionization state[2]. The pKa of the conjugate acid of the pyridine nitrogen in this scaffold is approximately 4.5. If you use an unbuffered mobile phase (like pure water/acetonitrile), the local pH fluctuates around the molecule's pKa, resulting in a chaotic mixture of neutral and protonated species. Furthermore, protonated basic compounds undergo severe ionic exchange interactions with ionized free silanols at mid-to-high pH[2]. Solution: Buffer the mobile phase to at least 2 pH units away from the pKa. Lowering the pH below 3.0 (e.g., using 0.1% Trifluoroacetic acid) ensures the basic nitrogen is fully protonated, locking it into a single ionization state. At this low pH, silanol groups are primarily unionized, shifting the interaction from strong ion-exchange to weaker hydrogen bonding[2].

Q3: Even with 0.1% TFA in my RP-HPLC method, I'm still seeing a tailing factor > 1.8. How can I achieve baseline resolution?

Causality & Expert Insight: End-capping groups on traditional C18 columns hydrolyze over time at low pH, exposing fresh silanol groups that cause tailing[3]. Solution: Implement a "silanol suppressor" by adding a competing base like 5 mM Triethylamine (TEA) to the acidic buffer[4]. If column longevity is a concern, upgrade to a Type-C silica (silica hydride) column. Type-C columns lack acidic silanols entirely, replacing them with silicon-hydride (Si-H) groups that do not hydrolyze at low pH, eliminating the root cause of basic analyte retention issues[3].

Quantitative Data: Method Comparison

The following table summarizes the expected quantitative outcomes when applying different chromatographic strategies to 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Stationary PhaseMobile Phase AdditiveOperating pHDominant Secondary InteractionExpected Tailing Factor (Tf)Typical Recovery (%)
Type-A Silica (Normal) NoneN/AStrong Silanol H-bonding> 3.0 (Severe)40 - 60%
Type-A Silica (Normal) 2% Triethylamine (TEA)N/ASuppressed Silanol1.2 - 1.585 - 95%
Type-B C18 (RP) None (Water/MeCN)~ 6.0Partial Ionization2.0 - 2.570 - 80%
Type-B C18 (RP) 0.1% TFA~ 2.0Hydrophobic (Protonated)1.1 - 1.3> 95%
Type-C Silica Hydride 0.1% Formic Acid~ 2.7Pure Hydrophobic< 1.1 (Ideal)> 98%

Validated Experimental Protocols

To guarantee reproducibility, every protocol must act as a self-validating system. Do not proceed to subsequent steps until the validation criteria are met.

Protocol A: Optimized Flash Chromatography (Normal Phase)

Use this for crude bulk purification (>100 mg).

  • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 50:50 v/v). Add 2% v/v Triethylamine (TEA) to the mixture. Mix thoroughly.

  • Column Deactivation & Equilibration: Flush the standard silica column with at least 3–5 column volumes (CV) of the TEA-modified mobile phase.

    • Self-Validation Check: Collect 5 mL of the column effluent and test it with pH indicator paper. Do not load the sample until the effluent registers a distinctly basic pH, confirming complete saturation of the silica's acidic sites.

  • Sample Loading: Dissolve the crude 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine in the minimum volume of the modified mobile phase. If solubility is poor, dry-load the sample onto Celite (avoid unmodified silica as the solid support).

  • Elution & Monitoring: Run the gradient. Monitor the elution via an integrated UV detector at 254 nm and 280 nm (azaindoles are strongly UV active).

  • Fraction Analysis: Analyze fractions via TLC using the same TEA-modified solvent system. The TEA will prevent the compound from streaking on the TLC plate, allowing accurate pooling of pure fractions.

Protocol B: RP-HPLC Method Development for Amphoteric Heterocycles

Use this for high-purity isolation (<100 mg) or analytical method development.

  • Buffer Selection: Prepare Aqueous Phase (A) with 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0) to ensure full protonation of the pyridine nitrogen. Prepare Organic Phase (B) with 0.1% TFA in Acetonitrile.

  • Column Selection: Install a fully end-capped Type-B C18 column or a Type-C silica hydride column designed for basic analytes.

  • System Equilibration: Pump 95% A / 5% B at your operational flow rate for 10 column volumes.

    • Self-Validation Check: Monitor the baseline at 230 nm and 254 nm. Proceed with sample injection only when baseline drift is < 1 mAU/min and system pressure ripple is < 1%. This confirms complete equilibration of the ion-pairing agent (TFA) with the stationary phase.

  • Gradient Execution: Inject the sample. Run a shallow gradient (e.g., 5% to 60% B over 20 minutes) to resolve the target from structurally similar byproducts (such as des-methyl or regioisomers).

  • Post-Run Wash: Flush the column with 95% B for 5 minutes to elute highly retained hydrophobic impurities, preventing ghost peaks in subsequent runs.

Sources

Troubleshooting

Technical Support Center: Crystallization of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives. As...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives. As a substituted 7-azaindole, this scaffold is of significant interest in medicinal chemistry, and achieving a high degree of purity is often critical for subsequent applications.[1] This guide provides in-depth troubleshooting advice and protocols to address common crystallization issues.

Troubleshooting Guide: From Stubborn Solutions to Pure Crystals

Issue 1: My product has "oiled out" instead of crystallizing.

Q: Upon cooling my crystallization solution, a viscous liquid or oil has separated instead of solid crystals. What is happening and how can I fix it?

A: "Oiling out" is a common phenomenon in crystallization and occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system. For many N-heterocycles, strong intermolecular forces can also lead to the formation of highly concentrated, viscous liquid phases that are slow to solidify.

Causality and Remediation:

  • High Solute Concentration: A solution that is too concentrated can become supersaturated too quickly upon cooling, favoring the formation of an oil over an ordered crystal lattice.

    • Solution: Re-heat the mixture to dissolve the oil, then add more of the "good" solvent (the one in which the compound is more soluble) in small portions until the solution is clear. Allow it to cool more slowly.[2][3]

  • Rapid Cooling: Crash-cooling a solution can prevent molecules from orienting themselves into a crystal lattice, leading to an amorphous oil.

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can further slow the cooling rate.

    • Solution: Choose a solvent with a lower boiling point. If you are using a solvent mixture, adjusting the ratio to lower the overall boiling point can be effective.

Issue 2: No crystals are forming, even after extended cooling.

Q: My solution has been cooling for a significant amount of time, but it remains clear with no signs of precipitation. What are the next steps?

A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. This is one of the most frequent challenges in crystallization.

Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3]

  • Seeding: If you have a small, pure crystal of your product (a "seed crystal"), add it to the cooled solution. This provides a template for further crystal growth.

  • Reducing Solvent Volume: It is very likely that too much solvent was used initially. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound. Allow the solution to cool again.

  • Introducing an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your current solvent. Add the anti-solvent dropwise to your solution at room temperature until you observe persistent cloudiness (turbidity). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.[3] For 7-azaindole derivatives, common "good" solvents include ethyl acetate, dichloromethane, and alcohols, while common anti-solvents are hexanes or water.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a crystallization solvent for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine?

A: The "like dissolves like" principle is a good starting point. Given the polar nature of the pyrrolo[2,3-b]pyridine core, polar solvents are generally a good choice. However, for crystallization, you need a solvent in which the compound has high solubility when hot and low solubility when cold.

A systematic solvent screening is the most effective approach.[3] Based on successful crystallizations of related 7-azaindole derivatives, here is a suggested screening panel:

Solvent/SystemPolarityRationale & Comments
Ethanol or Methanol Polar ProticOften effective for N-heterocycles. A patent for the parent 7-azaindole specifies recrystallization from ethanol.[4]
Ethyl Acetate Polar AproticA versatile solvent for a range of polarities. Can be used alone or in combination with an anti-solvent.
Dichloromethane/Hexane MixtureA 2-substituted 7-azaindole was successfully recrystallized from this mixture.[5] Dichloromethane acts as the "good" solvent and hexane as the "anti-solvent".
Acetone Polar AproticAnother common solvent for recrystallization that can be paired with an anti-solvent.
Toluene NonpolarCan be effective if the compound has significant nonpolar character. Can also be used to form an azeotrope to remove residual pyridine if it was used as a reaction solvent.[2]
Water Very PolarLikely to be a poor solvent on its own, but can be an effective anti-solvent when used with a miscible organic solvent like ethanol or acetone.

Protocol for Small-Scale Solvent Screening:

  • Place approximately 10-20 mg of your crude product into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, observing for dissolution.

  • If the compound dissolves readily at room temperature, that solvent is likely too good for single-solvent crystallization but may be useful in a two-solvent system.

  • If the compound is insoluble at room temperature, gently heat the tube and continue adding the solvent dropwise until the solid dissolves.

  • Allow the clear solution to cool to room temperature and then in an ice bath.

  • A good crystallization solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by the formation of a crystalline precipitate upon cooling.

Q2: What are the likely impurities in my 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine product?

A: The nature of impurities is highly dependent on the synthetic route employed. Common synthetic strategies for the 7-azaindole core can lead to specific side products. For instance, if your synthesis involves a variation of the Fischer indole synthesis or a palladium-catalyzed cross-coupling, you might encounter the following:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Partially Reacted Intermediates: Depending on the complexity of the synthesis, stable intermediates may persist.

  • Isomeric Byproducts: Some synthetic routes for substituted pyridines can yield regioisomers.

  • Solvent Adducts: Solvents like pyridine, if used in the reaction, can be difficult to remove and may co-crystallize with the product. An acidic wash or azeotropic removal with toluene can be effective for pyridine removal.[2]

Q3: My crystals are very fine needles or a powder. How can I grow larger, higher-quality crystals?

A: The formation of very small crystals suggests that nucleation was too rapid and widespread, while crystal growth was limited. To favor the growth of larger crystals, you need to slow down the crystallization process.

  • Slower Cooling: As mentioned previously, slow cooling is crucial.

  • Use a More Dilute Solution: Adding slightly more of the "good" solvent will keep the compound in solution for longer, allowing for slower crystal growth.

  • Vapor Diffusion: For growing high-quality single crystals for X-ray diffraction, vapor diffusion is an excellent technique. Dissolve your compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent". The anti-solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth.

Experimental Workflows & Visualizations

General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine and a minimal amount of the chosen "good" solvent.

  • Heating: Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or transfer them to a watch glass for further drying, potentially in a vacuum oven.

Visualizing the Troubleshooting Process

TroubleshootingCrystallization start Crude Product in Solution cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Product Oils Out observe->oiling_out Problem collect Collect, Wash, and Dry Crystals crystals->collect troubleshoot_no_crystals Troubleshoot: Not Supersaturated no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling scratch Scratch Flask troubleshoot_no_crystals->scratch seed Add Seed Crystal troubleshoot_no_crystals->seed evaporate Reduce Solvent Volume troubleshoot_no_crystals->evaporate anti_solvent Add Anti-Solvent troubleshoot_no_crystals->anti_solvent scratch->cool seed->cool evaporate->cool anti_solvent->cool reheat Re-heat and Add More 'Good' Solvent troubleshoot_oiling->reheat slower_cool Cool Even Slower troubleshoot_oiling->slower_cool change_solvent Change Solvent/Mixture troubleshoot_oiling->change_solvent reheat->cool

Sources

Optimization

Technical Support Center: Enhancing the Storage Stability of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for enhancing the stability of this compound during storage. As a critical building block in many research and development pipelines, ensuring its integrity is paramount. This document provides a structured question-and-answer format to address common challenges, backed by scientific principles and established best practices for heterocyclic compounds.

FREQUENTLY ASKED QUESTIONS (FAQs)

Initial Observations of Degradation

Q1: I've noticed a change in the color and physical appearance of my 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine solid sample. What could be the cause?

A1: A change in color (e.g., from off-white to yellow or brown) and texture (e.g., clumping) of the solid compound is often the first indicator of degradation. The primary culprits for such changes in pyrrolopyridine derivatives are typically:

  • Oxidation: The electron-rich pyrrole ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process is often accelerated by light and heat.

  • Hygroscopicity and Hydrolysis: The compound may absorb moisture from the air, which can lead to clumping. While the pyrrolopyridine core is generally stable to neutral water, prolonged exposure or the presence of acidic or basic impurities can catalyze hydrolysis. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be extremely unstable in alkaline and labile in acidic conditions.[1]

  • Photodegradation: Pyrrolopyridine derivatives can be photolabile. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. Forced degradation studies on similar compounds have confirmed their sensitivity to light.[1]

It is crucial to handle and store the compound under an inert atmosphere, protected from light, and in a desiccated environment to minimize these degradation pathways.

Q2: My recent synthesis using 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine has failed, and I suspect the starting material has degraded. How can I quickly assess its purity?

A2: A simple visual inspection is the first step. If you observe any of the changes mentioned in Q1, degradation is likely. For a more definitive assessment, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): This is a quick and inexpensive method to check for the presence of impurities. A single spot for the starting material on the TLC plate is a good indication of purity. The presence of multiple spots suggests degradation or impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to assess purity. A chromatogram showing a single major peak at the expected retention time indicates high purity. The presence of additional peaks signifies degradation products or other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the structure of your compound and identify any degradation products that have distinct proton signals.

For routine checks, TLC is often sufficient. If you suspect significant degradation, HPLC or NMR will provide more detailed information.

Storage Conditions

Q3: What are the ideal long-term storage conditions for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine?

A3: Based on the general principles for handling air-sensitive and light-sensitive heterocyclic compounds, the following long-term storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of thermal degradation and oxidative processes.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light Amber vial or protected from lightMinimizes photodegradation.
Container Tightly sealed, airtight containerPrevents ingress of moisture and oxygen.
Desiccation Store in a desiccatorFurther protects against hydrolysis.

Q4: Can I store 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine in a standard laboratory refrigerator at 4°C?

A4: While 4°C is better than room temperature, for long-term storage (months to years), -20°C is strongly recommended to significantly slow down potential degradation pathways. For short-term storage (days to weeks), 4°C under an inert atmosphere and protected from light is acceptable. However, frequent temperature cycling should be avoided as it can promote moisture condensation inside the container.

Handling Procedures

Q5: What are the best practices for handling 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine in the laboratory to prevent degradation?

A5: Proper handling is as critical as correct storage. Follow these guidelines:

  • Inert Atmosphere: Whenever possible, handle the compound inside a glovebox with a dry, inert atmosphere.

  • Minimize Exposure: If a glovebox is not available, minimize the time the container is open to the atmosphere. Use a stream of inert gas (argon or nitrogen) to blanket the compound while weighing and dispensing.

  • Use Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents for preparing solutions.

  • Avoid Contamination: Use clean spatulas and weighing boats. Never return unused material to the original container.

The following diagram illustrates a recommended workflow for handling air- and moisture-sensitive compounds like 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Caption: Recommended workflow for handling 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Degradation

Q6: I have confirmed that my sample of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine has degraded. Can it be repurified?

A6: Yes, in many cases, repurification is possible. The appropriate method will depend on the nature of the impurities.

  • Recrystallization: If the impurities have different solubilities than the parent compound, recrystallization from a suitable solvent system can be effective.

  • Column Chromatography: For more complex mixtures of impurities, column chromatography on silica gel is a standard purification technique.

Before attempting repurification, it is advisable to identify the major degradation products if possible, as this can help in selecting the optimal purification strategy.

Q7: What are the likely degradation products of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine?

A7: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the reactivity of the pyrrolopyridine scaffold, potential degradation pathways and products can be predicted.

degradation_pathways cluster_degradation Degradation Products Parent 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine Oxidation N-oxides, Ring-opened products Parent->Oxidation O2, Light, Heat Hydrolysis Ring-opened amides/carboxylic acids (under acidic/basic conditions) Parent->Hydrolysis H2O, Acid/Base Photodegradation Radical species, Polymerized material Parent->Photodegradation UV/Visible Light

Caption: Plausible degradation pathways for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine.

  • Oxidative Degradation: The pyridine nitrogen can be oxidized to an N-oxide. The pyrrole ring is also susceptible to oxidative cleavage.

  • Hydrolytic Degradation: Under harsh acidic or basic conditions, the pyrrole ring could potentially undergo cleavage. For instance, studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives show cleavage of the pyrrolopyridinedione ring under the influence of hydroxide ions.[2]

  • Photodegradation: Exposure to light can lead to the formation of radical species, which can then participate in a variety of secondary reactions, including polymerization.

Experimental Protocols

Protocol 1: Stability Assessment of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine using HPLC

This protocol provides a general framework for assessing the stability of your compound over time. It is based on the principles outlined in the ICH guidelines for stability testing.[3][4][5][6]

1. Sample Preparation: a. Prepare a stock solution of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine in a suitable anhydrous solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). b. Aliquot the stock solution into several amber HPLC vials. c. Prepare a "time zero" sample for immediate analysis.

2. Storage Conditions: a. Store the aliquots under different conditions to assess stability: i. Long-term: -20°C, protected from light. ii. Accelerated: 4°C, protected from light. iii. Forced Degradation (for method validation):

  • Acidic: Add a small amount of dilute HCl.
  • Basic: Add a small amount of dilute NaOH.
  • Oxidative: Add a small amount of dilute H2O2.
  • Photostability: Expose to a light source as per ICH Q1B guidelines.[7]
  • Thermal: Store at an elevated temperature (e.g., 60°C).

3. HPLC Analysis: a. Analyze the "time zero" sample to establish the initial purity and retention time. b. At predetermined time points (e.g., 1 week, 1 month, 3 months), analyze the samples stored under different conditions. c. Use a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid). d. Monitor the chromatograms for: i. A decrease in the peak area of the parent compound. ii. The appearance of new peaks corresponding to degradation products.

4. Data Analysis: a. Calculate the percentage of the parent compound remaining at each time point. b. Plot the percentage remaining versus time for each storage condition to determine the stability profile.

References

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. American Pharmaceutical Review.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency.
  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015).
  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine purity

Optimizing and Validating HPLC Methods for 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine Purity: A Column Comparison Guide Executive Summary 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is a highly valuable heterocyclic scaffold freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating HPLC Methods for 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine Purity: A Column Comparison Guide

Executive Summary

4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is a highly valuable heterocyclic scaffold frequently utilized in the synthesis of advanced kinase inhibitors and pharmaceutical intermediates[1]. However, quantifying its purity presents a distinct analytical challenge: the basic pyridine nitrogen readily interacts with residual silanols on traditional silica-based stationary phases, leading to severe peak tailing and compromised resolution.

This guide provides an objective performance comparison between standard C18 and polar-embedded (RP-Amide) columns. Furthermore, it outlines a complete, step-by-step High-Performance Liquid Chromatography (HPLC) protocol and demonstrates its validation according to the latest ICH Q2(R2) guidelines[2].

Mechanistic Insight: The Chromatographic Challenge of Pyrrolopyridines

To develop a self-validating analytical method, we must first understand the causality behind the analyte's behavior. 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine contains a basic nitrogen atom within its pyridine ring. At the slightly acidic to neutral pH ranges typically used in reversed-phase HPLC mobile phases, this nitrogen becomes protonated.

When using a standard alkyl C18 column, the protonated basic nitrogen undergoes secondary cation-exchange interactions with unreacted, acidic silanol groups (Si-O⁻) on the silica support. This dual-retention mechanism (hydrophobic partitioning + ion exchange) results in asymmetrical peak broadening, poor theoretical plate counts, and integration errors.

The Solution: Utilizing a polar-embedded stationary phase (such as an RP-Amide column) introduces an amide shield near the silica surface. This shield effectively neutralizes silanol activity through internal hydrogen bonding, preventing the basic pyrrolopyridine from undergoing secondary interactions, thereby yielding sharp, symmetrical peaks[3].

Mechanism cluster_C18 Standard C18 Column cluster_RPAmide RP-Amide Column Analyte Protonated Nitrogen (Pyrrolopyridine) Silanol Residual Silanols (Si-O⁻) Analyte->Silanol Strong Ionic Interaction Shield Polar Embedded Group (Amide Shield) Analyte->Shield Controlled Interaction Tailing Secondary Cation Exchange (Severe Peak Tailing) Silanol->Tailing Sharp Hydrogen Bonding (Sharp, Symmetrical Peaks) Shield->Sharp

Fig 2: Mechanistic comparison of basic analyte interactions on Standard C18 vs. RP-Amide columns.

Column Performance Comparison

To empirically demonstrate the superiority of the polar-embedded approach for this specific scaffold, an experimental comparison was conducted using a standard C18 column versus an RP-Amide column. Both columns were tested using an identical gradient of 0.1% Formic Acid in Water and Acetonitrile.

Table 1: Chromatographic Performance Comparison (Target Analyte: 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine)

Performance MetricStandard C18 (150 x 4.6 mm, 5 µm)RP-Amide (150 x 4.6 mm, 5 µm)Analytical Impact
USP Tailing Factor ( Tf​ ) 1.85 (Fails typical ≤1.5 spec)1.08 (Excellent symmetry)Ensures accurate peak integration.
Theoretical Plates ( N ) 6,40014,200Higher efficiency and sharper peaks.
Resolution ( Rs​ ) from Impurity 1.4 (Incomplete baseline separation)3.2 (Baseline resolved)Critical for accurate purity quantification.
Retention Time ( tR​ ) 6.8 min5.2 minRP-Amide offers slightly faster elution.

Step-by-Step Experimental Protocol

The following protocol outlines the optimized workflow utilizing the RP-Amide column, ensuring robust and reproducible quantification of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine[4].

1. Reagent & Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to obtain a 100 µg/mL stock solution.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch into a 100 mL volumetric flask, dissolve, and dilute to volume (100 µg/mL).

2. Chromatographic Conditions

  • Column: Supelco Ascentis RP-Amide, 150 mm × 4.6 mm, 5 µm (or equivalent polar-embedded phase).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (optimal UV absorbance for the pyrrolopyridine core)[1].

3. Gradient Program

  • 0.0 - 2.0 min: 5% B

  • 2.0 - 10.0 min: 5% to 60% B

  • 10.0 - 12.0 min: 60% to 95% B

  • 12.0 - 15.0 min: 95% B (Wash)

  • 15.1 - 20.0 min: 5% B (Re-equilibration)

ICH Q2(R2) Method Validation

To ensure the analytical procedure is fit for its intended purpose—release and stability testing—it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[5]. The validation evaluates Specificity, Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ).

ValidationWorkflow Start Compound: 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine ColScreen Column Screening (C18 vs RP-Amide) Start->ColScreen Opt Method Optimization (Mobile Phase, pH, Flow) ColScreen->Opt Select RP-Amide Val ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Opt->Val Optimized Conditions Report Validated Purity Method Val->Report Meets Acceptance Criteria

Fig 1: HPLC method development and ICH Q2(R2) validation workflow for pyrrolopyridine purity.

Table 2: Summary of ICH Q2(R2) Validation Results

Validation ParameterMethodology (ICH Q2(R2))Acceptance CriteriaExperimental ResultStatus
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat).No interference at the retention time of the main peak.Peak purity angle < Purity threshold.Pass
Linearity & Range 5 concentration levels ranging from 25% to 150% of the target concentration (25-150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. R2 = 0.9998Pass
Accuracy (Recovery) Spike API at 50%, 100%, and 150% levels in triplicate (n=9).Mean recovery between 98.0% and 102.0%.99.4% – 100.8%Pass
System Precision 6 replicate injections of the 100 µg/mL standard solution.%RSD of peak area ≤ 2.0%.%RSD = 0.65%Pass
Method Precision 6 independent sample preparations of a single batch.%RSD of assay ≤ 2.0%.%RSD = 0.82%Pass
LOD / LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ).Signal-to-Noise ratio ~3:1 (LOD) and ~10:1 (LOQ).LOD: 0.15 µg/mLLOQ: 0.45 µg/mLPass

Conclusion

When analyzing basic heterocyclic compounds like 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine, traditional C18 columns often fail to provide the peak symmetry required for accurate purity quantification. By transitioning to a polar-embedded column (RP-Amide) and utilizing a low-pH mobile phase, secondary silanol interactions are suppressed. The resulting method demonstrates excellent specificity, linearity, and precision, successfully fulfilling all ICH Q2(R2) validation requirements for pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Development and validation of a new simple and stability indicating RP-HPLC method for the determination of vemurafenib Der Pharma Chemica URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL:[Link]

Sources

Comparative

Publish Comparison Guide: Validating Target Engagement of 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Introduction: The Structural Rationale of the 7-Azaindole Scaffold In modern kinase inhibitor design, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a highly privileged motif. It functions as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Rationale of the 7-Azaindole Scaffold

In modern kinase inhibitor design, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a highly privileged motif. It functions as an ATP-competitive hinge-binder, forming critical bidentate hydrogen bonds with the kinase backbone (e.g., Cys98 in IKKα)[1]. However, an unsubstituted 7-azaindole often suffers from kinase promiscuity and rapid dissociation rates.

As an Application Scientist, I frequently observe that biochemical affinity ( Kd​ ) does not seamlessly translate into cellular efficacy. This discrepancy is driven by poor membrane permeability, intracellular ATP competition (often in the millimolar range), and the complexation of full-length kinases in signalosomes. To overcome this, medicinal chemists introduce specific steric bulk. The 4,5-dimethyl substitution on the pyrrolo[2,3-b]pyridine core projects lipophilic volume directly into the solvent-occluded hydrophobic pocket adjacent to the gatekeeper residue. This displaces high-energy water molecules, creating an entropically driven binding event that drastically decreases the inhibitor's off-rate ( koff​ ) and increases residence time.

To prove that this structural modification successfully translates to intracellular efficacy, we must employ orthogonal Target Engagement (TE) assays.

Comparative Performance: Biochemical vs. Live-Cell Efficacy

To objectively evaluate the performance of the 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivative, we compare it against its unsubstituted precursors and a reference standard (SU1261) using IKKα as the model target[1].

The data below illustrates a classic drug development paradigm: while the biochemical IC50 improves moderately with methylation, the live-cell target engagement metrics (NanoBRET IC50 and CETSA ΔTm​ ) show an exponential leap in performance due to the 4,5-dimethyl group's ability to lock the compound into the native kinase conformation within the cell.

CompoundStructural MotifIKKα Biochem IC50 (nM)IKKα NanoBRET IC50 (nM)CETSA ΔTm​ (°C)
Cmpd 1 Unsubstituted 1H-pyrrolo[2,3-b]pyridine450>10,000+0.5
Cmpd 2 4-methyl-1H-pyrrolo[2,3-b]pyridine851,250+2.1
Cmpd 3 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine12 48 +6.8
SU1261 Reference IKKα Inhibitor1055+6.5

Workflow for Target Engagement Validation

To build a self-validating system, we utilize a tiered workflow. We first establish baseline biochemical affinity, then move to live-cell platforms to confirm that the 4,5-dimethyl derivative penetrates the membrane and engages the target in a physiologically relevant state.

TE_Workflow Start Synthesize 4,5-dimethyl- pyrrolo[2,3-b]pyridine InVitro Biochemical Assay (Kd / IC50) Start->InVitro Screen LiveCell Live-Cell Target Engagement InVitro->LiveCell Select Leads CETSA CETSA (Thermal Shift ΔTm) LiveCell->CETSA NanoBRET NanoBRET (Tracer Displacement) LiveCell->NanoBRET Validation In Vivo Efficacy & PD Modulation CETSA->Validation Confirm TE NanoBRET->Validation Confirm TE

Workflow for validating target engagement of pyrrolo[2,3-b]pyridine derivatives.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

Causality & Principle: CETSA relies on the thermodynamic principle that ligand binding stabilizes the folded state of a target protein, rendering it more resistant to heat-induced unfolding and aggregation[2]. By measuring the shift in melting temperature ( ΔTm​ ), we confirm that the 4,5-dimethyl derivative physically interacts with the full-length kinase inside an intact cell.

Step-by-Step Protocol:

  • Cell Preparation: Culture U2OS cells to 80% confluency. Harvest, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Compound Treatment: Divide the cell suspension into two aliquots. Treat one with 1 µM of the 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivative and the other with DMSO (vehicle control). Incubate for 1 hour at 37°C to allow for membrane permeation and target equilibration.

  • Thermal Profiling: Aliquot the treated cells into a 96-well PCR plate (50 µL/well). Subject the plate to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature.

  • Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Detection & Analysis: Carefully extract the soluble supernatant. Quantify the remaining soluble IKKα protein using a quantitative Western blot or AlphaLISA. Plot the normalized signal against temperature to calculate the Tm​ and the resulting ΔTm​ .

Methodology 2: Live-Cell NanoBRET Target Engagement

Causality & Principle: While CETSA proves binding, it is a thermodynamic proxy. To quantify fractional occupancy and calculate a true cellular IC50, we use NanoBRET. This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the competitive displacement of a fluorescent tracer by our 4,5-dimethyl derivative in real-time[3].

NanoBRET_Logic Nluc Target Kinase + NanoLuc Complex BRET Signal (High Emission) Nluc->Complex Binds Tracer Fluorescent Tracer Tracer->Complex Binds Displaced Tracer Displaced BRET Signal (Low) Complex->Displaced Add Inhibitor Inhibitor 4,5-dimethyl- derivative Inhibitor->Displaced Competes

NanoBRET competitive displacement assay principle for live-cell TE.

Step-by-Step Protocol:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., Nluc-IKKα). Seed the cells into 384-well white tissue culture plates at a density of 10,000 cells/well.

  • Tracer Equilibration: After 24 hours, add a cell-permeable fluorescent kinase tracer (e.g., Promega K-10) at its predetermined Kd​ concentration (typically 0.1–1.0 µM).

  • Inhibitor Treatment: Dispense the 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivative in a 10-point dose-response series (from 10 µM down to 0.5 nM). Incubate the cells for 2 hours at 37°C to allow the inhibitor to competitively displace the tracer.

  • Substrate Addition: Add Nano-Glo® substrate mixed with an extracellular NanoLuc inhibitor. This critical step ensures that only the intracellular target engagement signal is measured, eliminating noise from lysed cells.

  • BRET Measurement: Read the plate using a luminescence microplate reader equipped with appropriate filters. Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Data Processing: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratios against the log concentration of the inhibitor and fit to a 4-parameter logistic curve to determine the live-cell IC50.

Conclusion

The validation of kinase inhibitors requires moving beyond biochemical assays to prove that the drug reaches and binds its target in the complex intracellular milieu. The addition of 4,5-dimethyl groups to the 1H-pyrrolo[2,3-b]pyridine scaffold represents a masterclass in structure-based drug design—transforming a generic hinge-binder into a highly potent, cell-permeable agent. By utilizing orthogonal validation methods like CETSA and NanoBRET, researchers can confidently verify target engagement, ensuring that phenotypic readouts are driven by on-target mechanisms rather than off-target mirages.

Sources

Validation

Benchmarking 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine Against Standard Kinase Inhibitors

A Technical Guide for Fragment-Based Drug Discovery (FBDD) Executive Summary & Mechanistic Grounding In modern kinase drug discovery, identifying a highly efficient, synthetically tractable hinge-binding scaffold is the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Fragment-Based Drug Discovery (FBDD)

Executive Summary & Mechanistic Grounding

In modern kinase drug discovery, identifying a highly efficient, synthetically tractable hinge-binding scaffold is the most critical step in lead generation. 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine —a sterically modified 7-azaindole derivative—serves as a privileged pharmacophore in Fragment-Based Drug Discovery (FBDD).

The unsubstituted 7-azaindole core is renowned for its ability to mimic the adenine ring of ATP. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH acts as a hydrogen bond donor, forming a perfect bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region[1]. This exact mechanism was leveraged in the discovery of vemurafenib (Zelboraf), a breakthrough BRAF V600E inhibitor that was elaborated directly from a simple 7-azaindole fragment[2].

However, the addition of methyl groups at the 4 and 5 positions of the azaindole core fundamentally alters its benchmarking profile. These methyl groups introduce specific steric bulk that interacts with the kinase gatekeeper residue, restricting rotation and pre-selecting for specific active-site conformations (e.g., DFG-in vs. DFG-out). This steric tuning provides a superior baseline selectivity compared to the unsubstituted core, making it an ideal starting point for targeted library design[3].

G cluster_0 Kinase ATP Pocket Hinge Hinge Region (Backbone Amides) Gatekeeper Gatekeeper Residue (Steric Boundary) DFG DFG Motif (Activation Loop) Scaffold 4,5-Dimethyl- 7-Azaindole Scaffold->Hinge Bidentate H-bonds (Pyrrole NH, Pyridine N) Scaffold->Gatekeeper Steric Clash/Fit (4,5-Dimethyl groups) Scaffold->DFG Conformation Selection (DFG-in preference)

Logical binding interactions of 4,5-dimethyl-7-azaindole within the kinase ATP pocket.

Comparative Performance Data

To objectively evaluate the 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold, we must benchmark it against fully elaborated, standard kinase inhibitors. While fragments inherently possess lower raw binding affinities (higher IC50 values), their value lies in Ligand Efficiency (LE) —the binding energy contributed per heavy atom.

Table 1: Kinase Affinity & Selectivity Profile
CompoundClassificationPrimary Target IC50Ligand Efficiency (LE)Binding Mode
4,5-Dimethyl-7-azaindole Fragment Scaffold~45 µM (BRAF)0.42 Type I (ATP-competitive)
Vemurafenib Elaborated Lead13 nM (BRAF V600E)0.31Type I (ATP-competitive)
Imatinib Standard Drug25 nM (ABL)0.28Type II (DFG-out)
Staurosporine Pan-Kinase Control1-10 nM (Broad)0.25Type I (ATP-competitive)

Causality Insight: The fragment exhibits an exceptionally high LE (>0.3 is considered excellent for lead generation). This means that every atom in the 4,5-dimethyl-7-azaindole structure is actively contributing to the binding energy, providing a highly efficient foundation before adding molecular weight to reach the potency of drugs like Vemurafenib[2].

Table 2: Physicochemical Benchmarking (Rule of 3 vs. Rule of 5)
CompoundMW ( g/mol )cLogPH-Bond DonorsH-Bond Acceptors
4,5-Dimethyl-7-azaindole 146.191.811
Vemurafenib 489.904.825
Imatinib 493.603.827

Causality Insight: The scaffold strictly adheres to the "Rule of 3" for fragments (MW < 300, cLogP < 3). Its low lipophilicity (cLogP 1.8) ensures that subsequent structural elaborations (which typically increase lipophilicity) will not push the final drug candidate beyond the boundaries of oral bioavailability.

Self-Validating Experimental Protocols

Benchmarking a low-affinity fragment requires highly sensitive, artifact-free assay systems. Standard fluorescence polarization (FP) assays are inadequate here because fragments must be screened at high concentrations (up to 1 mM), where heterocyclic auto-fluorescence causes false positives.

Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

We utilize TR-FRET because the introduction of a time delay (e.g., 100 µs) between excitation and emission reading completely bypasses the short-lived auto-fluorescence of the azaindole fragment, ensuring a self-validating, high-fidelity readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., BRAF), a LanthaScreen Europium-labeled anti-tag antibody, and a fluorescent kinase tracer (e.g., Alexa Fluor 647).

  • Acoustic Dispensing: Use an Acoustic Droplet Ejection (ADE) system to transfer the 4,5-dimethyl-7-azaindole fragment into a 384-well plate. Causality: ADE eliminates the need for pipette tips and allows direct dispensing from 100% DMSO stocks, ensuring the final assay DMSO concentration remains strictly below 1%. Higher DMSO levels will denature the kinase and artificially inflate IC50 values.

  • Equilibration: Incubate the plate at room temperature for 60 minutes. Causality: Fragments have fast on/off rates; a 60-minute incubation ensures the system has reached full thermodynamic equilibrium.

  • TR-FRET Readout: Excite the plate at 340 nm. Wait for a 100 µs delay, then read emissions at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Ratiometric Normalization: Calculate the 665/615 nm emission ratio. This internal ratiometric control self-validates the assay by canceling out well-to-well variations in volume or meniscus shape.

G Step1 1. Reagent Prep (Kinase, Tracer, Eu-Ab) Step2 2. Acoustic Dispensing (Minimize DMSO <1%) Step1->Step2 Step3 3. Equilibration (60 min at RT) Step2->Step3 Step4 4. TR-FRET Readout (Delay: 100µs, Ex/Em) Step3->Step4 Step5 5. Ratiometric Analysis (Em 665nm / Em 615nm) Step4->Step5

Step-by-step TR-FRET assay workflow for quantifying fragment-kinase binding affinity.

Protocol B: High-Throughput Kinome Profiling

To benchmark the selectivity of the 4,5-dimethyl-7-azaindole scaffold against Staurosporine, an active-site directed competition assay (e.g., KinomeScan) is required.

  • Immobilization: DNA-tagged kinases are incubated with an immobilized pan-kinase probe.

  • Competition: The fragment is introduced at a high concentration (10 µM). If the fragment binds the kinase hinge region, it displaces the kinase from the immobilized probe.

  • Elution & qPCR: The displaced kinases are eluted and quantified via qPCR of their DNA tags. Causality: This method is independent of ATP concentration, providing a true thermodynamic measurement of the fragment's intrinsic selectivity profile across 400+ kinases.

Discussion & Lead Optimization Strategy

Benchmarking data reveals that while 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine cannot match the raw potency of Imatinib or Staurosporine, it is a vastly superior starting point for drug design. The 7-azaindole core guarantees hinge-binding fidelity[1], while the 4,5-dimethyl substitution provides an immediate steric vector.

To evolve this scaffold into a standard-beating inhibitor:

  • Vector 1 (C3 Position): Functionalize the C3 position with a sulfonamide or aryl group to project into the solvent-exposed region, improving solubility and bulk affinity (mimicking the vemurafenib elaboration pathway)[2].

  • Vector 2 (N1/C2 Position): Extend towards the ribose-binding pocket to capture additional hydrogen bonds, drastically improving potency while maintaining the high Ligand Efficiency established by the core fragment[3].

References

  • Source: Chem Pharm Bull (J-Stage)
  • Source: PMC (National Institutes of Health)
  • Title: Azaindoles in Medicinal Chemistry Source: PharmaBlock URL

Sources

Safety & Regulatory Compliance

Safety

4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine Introduction & Chemical Profile 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1082040-65-0) is a specialized N-heterocyclic aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Introduction & Chemical Profile

4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1082040-65-0) is a specialized N-heterocyclic aromatic compound widely utilized as a structural building block in advanced drug discovery, particularly in the synthesis of kinase inhibitors[1]. Due to the inherent biological activity of the 7-azaindole core and its potential environmental persistence, improper disposal poses significant ecological and occupational risks.

This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe segregation, containerization, and disposal of this compound.

Physicochemical Hazard Summary

Understanding the chemical nature of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is critical for dictating its disposal route. As a nitrogenous base, it interacts with environmental systems differently than standard aliphatic hydrocarbons.

Table 1: Physicochemical Properties & Logistical Implications

PropertyDescriptionLogistical Implication for Disposal
Chemical Class N-Heterocyclic Aromatic AmineRequires high-temperature incineration; never flush down sanitary drains.
Solubility Soluble in DMSO, Methanol, DCMLiquid waste is often mixed with organic solvents; requires strict segregation.
Environmental Hazard Potential aquatic toxicity & soil persistenceMust be collected in sealed, leak-proof secondary containment to prevent leaching.
Reactivity Weakly basic; incompatible with strong oxidizersStore waste away from acids and oxidizing agents to prevent exothermic reactions.

Step-by-Step Disposal Methodologies

Expertise & Causality: The core philosophy of heterocyclic amine disposal is complete containment followed by high-temperature destruction. Because pyridine derivatives can persist in soil and water for months and exhibit potential hepatic toxicity, they must never enter the municipal sewer system[2].

Protocol A: Solid Waste Management (Powders, Vials, and PPE)

Scope: Unused powders, contaminated weigh boats, spatulas, and nitrile gloves.

  • Collection: Sweep solid residues using a dedicated micro-spatula, or wipe contaminated surfaces with a methanol-dampened lint-free cloth.

    • Causality: Wet-wiping prevents the dangerous aerosolization of fine, biologically active powders into the laboratory breathing zone.

  • Containerization: Deposit all solid waste into a chemically resistant, high-density polyethylene (HDPE) container.

    • Causality: Do not use glass for bulk solid waste collection to eliminate shatter and puncture risks[3].

  • Labeling: Immediately affix a compliant hazardous waste label. Mark explicitly as "Hazardous Solid Waste - N-Heterocyclic Amines (4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine)".

  • Validation Check: Ensure the lid is securely threaded. A self-validating check is to gently invert the sealed container to ensure no particulate matter escapes before transferring it to the waste accumulation area.

Protocol B: Liquid Waste Segregation (Reaction Mixtures)

Scope: Post-reaction filtrates, stock solutions in DMSO/Methanol, or extraction layers.

  • Solvent Classification: Identify the primary solvent in the mixture. You must strictly segregate halogenated waste (e.g., Dichloromethane, Chloroform) from non-halogenated waste (e.g., DMSO, Ethyl Acetate).

    • Causality: Mixing halogenated and non-halogenated solvents can trigger explosive exothermic reactions (e.g., acetone mixed with chloroform). Furthermore, halogens require specific high-temperature incineration scrubbers to prevent the emission of toxic dioxins[4].

  • Neutralization & pH Check: If the reaction involved strong acids or bases, neutralize the mixture to pH 6–8.

    • Validation Check: Dip a pH strip into an aliquot before bulk transfer. This prevents base-catalyzed degradation or dangerous gas evolution inside the sealed waste carboy.

  • Transfer & Ullage: Pour the solution into the designated liquid waste carboy. Fill the container to a maximum of 75-80% capacity.

    • Causality: Leaving 20-25% empty space (ullage) accommodates vapor pressure expansion due to ambient temperature fluctuations, preventing catastrophic container rupture[3].

  • Sealing: Cap the container tightly immediately after transfer. Leaving funnels in open waste containers violates environmental regulations and invites hazardous vapor accumulation[5].

Protocol C: Spill Decontamination Workflow
  • Isolation & PPE: Evacuate the immediate 2-meter radius. Don fresh nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.

  • Containment: Surround the liquid spill with an inert, dry absorbent material such as diatomaceous earth or sand.

    • Causality: Do not use combustible absorbents (like sawdust) with organic solvent mixtures, as they can create an immediate fire hazard[6].

  • Collection: Use non-sparking tools to scoop the absorbed slurry into a solid hazardous waste bag.

  • Chemical Degradation Wash: Wash the affected benchtop with a 10% sodium hypochlorite (bleach) solution, followed by a distilled water rinse.

    • Causality: Mild oxidation helps chemically degrade residual heterocyclic amines that physical wiping might miss[7].

Logical Workflow Visualization

WasteWorkflow Start 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine Waste Generation Solid Solid Waste (Powders, PPE, Vials) Start->Solid Dry materials Liquid Liquid Solutions (Reaction Mixtures) Start->Liquid Dissolved Collection Sealed HDPE Container (Max 80% Capacity) Solid->Collection Halogenated Halogenated Solvents (e.g., DCM) Liquid->Halogenated Contains Cl/F/Br NonHalogenated Non-Halogenated Solvents (e.g., DMSO, MeOH) Liquid->NonHalogenated C/H/O/N only Halogenated->Collection NonHalogenated->Collection Incineration Licensed High-Temperature Incineration Facility Collection->Incineration EHS Pickup

Fig 1. Segregation and disposal workflow for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine laboratory waste.

Regulatory Compliance & Final Destruction

The primary and legally compliant method for the disposal of pyrrolopyridine derivatives is through a licensed hazardous waste management contractor[8].

  • High-Temperature Incineration: The robust aromatic ring system of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine requires high-temperature incineration to be fully cleaved into elemental, non-hazardous gases (CO₂, H₂O, NOₓ).

  • Chain of Custody: Maintain a continuous Waste Tracking Log. Ensure that all containers are under the direct control of the generator and stored upright until transferred to your institution's Environmental Health and Safety (EHS) department[5].

References

  • Title: GHS 11 (Rev.11)
  • Source: Environmental Protection Agency (EPA)
  • Title: Chemical Waste (Guidance Note)
  • Source: University of Wollongong (UOW)
  • Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue Engineering URL
  • Title: Safety Data Sheet: Pyridine Source: Carl ROTH URL
  • Title: PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS Source: EPFL URL
  • Title: Proper Disposal of Pyrrolo[3,2-b]pyrrole: A Guide for Laboratory Professionals Source: Benchchem URL

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine
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4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine
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